3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3/b19-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWAWFMOTOFEGT-VXLYETTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone from Morus alba
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a prenylated flavonoid isolated from the leaves of Morus alba (White Mulberry). This document details the isolation, characterization, and known biological activities of this compound, with a particular focus on its cytotoxic effects against various cancer cell lines. Detailed experimental protocols for the isolation and evaluation of this flavonoid are provided, along with a summary of quantitative data. Furthermore, a proposed signaling pathway for its cytotoxic action is presented, based on the known mechanisms of structurally related flavonoids. This guide is intended to be a valuable resource for researchers and professionals in pharmacology, natural product chemistry, and drug development.
Introduction
Morus alba, commonly known as white mulberry, is a plant with a long history in traditional medicine, particularly in Asian countries.[1] It is a rich source of various bioactive secondary metabolites, including a diverse array of flavonoids.[1] Among these, prenylated flavonoids have garnered significant interest due to their enhanced biological activities, which is often attributed to the lipophilic prenyl group that can improve membrane permeability and interaction with cellular targets. This compound is a specific prenylated flavone that has been successfully isolated from the leaves of Morus alba.[2] This compound has demonstrated noteworthy biological effects, particularly cytotoxic activity against several human cancer cell lines.[2]
Physicochemical Properties
This compound is a yellow crystalline solid.[3] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[3]
| Property | Value |
| Molecular Formula | C₃₀H₃₄O₆ |
| Molecular Weight | 490.6 g/mol |
| CAS Number | 1334309-44-2 |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activities
The primary reported biological activity of this compound is its cytotoxicity against cancer cells.[2] Additionally, flavonoids from Morus alba are known for their anti-inflammatory and antioxidant properties.[4]
Cytotoxic Activity
Studies have demonstrated the potent cytotoxic effects of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined for several cell lines. A lower IC50 value indicates greater potency.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Human Cervical Carcinoma | 1.32 |
| MCF-7 | Human Breast Carcinoma | 3.92 |
| Hep3B | Human Hepatocarcinoma | 5.22 |
Anti-inflammatory and Antioxidant Activities
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of prenylated flavonoids from Morus alba leaves, which can be adapted for the specific isolation of this compound.
4.1.1. Plant Material and Extraction
-
Plant Material: Dried leaves of Morus alba are used as the starting material.
-
Grinding: The dried leaves are finely ground to a powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered material is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude methanolic extract.[2]
4.1.2. Fractionation and Purification
-
Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The chloroform and ethyl acetate fractions, which are likely to contain the target flavonoid, are subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled, concentrated, and subjected to preparative HPLC for final purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[5][6]
-
Structure Elucidation: The purity and structure of the isolated compound are confirmed using a combination of spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
References
In-Depth Technical Guide: Isolation and Characterization of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isolation and characterization of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a prenylated flavonoid identified from Morus alba (White Mulberry). This document details the physicochemical properties, proposed isolation and purification protocols, and methods for structural elucidation of this compound. Furthermore, it summarizes its known biological activities, particularly its cytotoxic effects against various cancer cell lines, and explores a hypothesized mechanism of action based on the activity of related compounds. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Prenylated flavonoids are a class of specialized metabolites characterized by the attachment of one or more isoprenoid groups, such as prenyl or geranyl moieties, to a flavonoid scaffold.[1] This structural modification often enhances the lipophilicity and membrane permeability of the parent flavonoid, leading to increased biological activity.[2] The Moraceae family, and specifically the genus Morus, is a rich source of these bioactive compounds.[3]
This compound is a notable example of a doubly substituted flavonoid isolated from the leaves of Morus alba.[4] It has demonstrated significant cytotoxic activity against several human cancer cell lines, making it a compound of interest for further investigation in oncology drug development.[4][5]
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and available spectroscopic data for this compound is presented below.
| Property | Data | Reference(s) |
| Compound Name | This compound | [4] |
| CAS Number | 1334309-44-2 | [6] |
| Molecular Formula | C₃₀H₃₄O₆ | [6] |
| Molecular Weight | 490.59 g/mol | [6] |
| Appearance | Yellow crystalline solid | [7] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [8] |
| ¹H NMR (CDCl₃, MHz) | Data not available in a consolidated format. | |
| ¹³C NMR (CDCl₃, MHz) | Data not available in a consolidated format. | |
| Mass Spectrometry | Data not available in a consolidated format. |
Experimental Protocols
Isolation and Purification
While the precise, detailed protocol from the primary literature identifying the isolation of this compound from Morus alba leaves is not fully available, a generalized and representative experimental workflow has been constructed based on established methods for the isolation of prenylated flavonoids from Morus species.
3.1.1. Plant Material and Extraction
-
Plant Material: Dried leaves of Morus alba are used as the starting material.[4]
-
Grinding: The dried leaves are finely ground to a powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered material is subjected to exhaustive extraction with methanol (MeOH) at room temperature.[4] The resulting extracts are then combined and concentrated under reduced pressure to yield a crude methanol extract.
3.1.2. Fractionation
The crude methanol extract is subjected to a phytochemical fractionation process.[4]
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The bioactive fraction (typically the CHCl₃ or EtOAc fraction for flavonoids of this type) is subjected to column chromatography over silica gel.
-
Gradient Elution: The column is eluted with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, or chloroform and methanol.
-
Further Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.[9]
Structural Elucidation
The structure of the isolated compound is elucidated using a combination of spectroscopic methods.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[10] Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can help to identify the different structural motifs within the molecule.[11][12][13][14][15]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the chromophoric system of the flavonoid.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups.
Biological Activity and Mechanism of Action
Cytotoxic Activity
This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[4] The reported IC₅₀ values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| HeLa | Human Cervical Carcinoma | 1.32 | [12] |
| MCF-7 | Human Breast Carcinoma | 3.92 | [12] |
| Hep3B | Human Hepatocarcinoma | 5.22 | [12] |
Hypothesized Signaling Pathway for Cytotoxicity
While the specific signaling pathway for this compound has not been fully elucidated, studies on other prenylated flavonoids from Morus alba suggest a mechanism involving the induction of apoptosis.[16][17] A plausible hypothesized pathway is the intrinsic apoptosis pathway, which is characterized by the following key events:
-
Induction of Apoptotic Stimuli: The compound may act as an intracellular stressor, leading to the activation of pro-apoptotic proteins.
-
Regulation of Bcl-2 Family Proteins: It is hypothesized that the compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2.[16]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[16]
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Visualizations
Experimental Workflow
References
- 1. Prenylated phenolics from Morus alba against MRSA infections as a strategy for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic prenylated flavonoids from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morus alba L. Plant: Bioactive Compounds and Potential as a Functional Food Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C30H34O6 | CID 73554048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 9. is.muni.cz [is.muni.cz]
- 10. mdpi.com [mdpi.com]
- 11. Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Prenylated Flavonoids in Morus alba: A Technical Guide for Drug Discovery and Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Morus alba, commonly known as white mulberry, is a rich source of a diverse array of secondary metabolites, most notably prenylated flavonoids. These compounds, characterized by the addition of isoprenoid moieties to a flavonoid backbone, exhibit enhanced lipophilicity and potent biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties.[1] This technical guide provides an in-depth exploration of the biosynthetic pathway of these valuable molecules in Morus alba. It delineates the core flavonoid synthesis pathway, the critical prenylation step catalyzed by specialized prenyltransferases, and the upstream pathways supplying prenyl donors. Furthermore, this document summarizes key quantitative data on flavonoid content and bioactivity, details relevant experimental protocols, and provides visual diagrams of the metabolic and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
The Core Biosynthetic Pathway: From Phenylalanine to the Flavonoid Skeleton
The biosynthesis of all flavonoids in Morus alba begins with the general phenylpropanoid pathway, a foundational process in higher plants that converts L-phenylalanine into the key precursor, 4-coumaroyl-CoA.[2] This initial phase establishes the C6-C3 aromatic structure that will become the B-ring and the three-carbon bridge of the flavonoid skeleton.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to produce trans-cinnamic acid.[2]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[2]
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the central precursor 4-coumaroyl-CoA.[2]
With the formation of 4-coumaroyl-CoA, the pathway commits to flavonoid biosynthesis. 4. Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to synthesize the first C6-C3-C6 flavonoid structure, naringenin chalcone.[2][3] 5. Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of the chalcone into the flavanone, naringenin.[2][3] Naringenin is the gateway intermediate from which various classes of flavonoids, such as flavones, isoflavones, and flavonols, are derived through the action of further modifying enzymes.[4]
The Crucial Diversification Step: Prenylation
The defining characteristic of prenylated flavonoids is the attachment of a five-carbon dimethylallyl (prenyl) or a ten-carbon geranyl group to the flavonoid core. This modification significantly increases the lipophilicity and often enhances the biological activity of the parent compound.
Supply of Prenyl Donors
The prenyl groups are supplied as high-energy diphosphate esters: dimethylallyl diphosphate (DMAPP) and its isomer isopentenyl pyrophosphate (IPP), which can be condensed to form geranyl diphosphate (GPP). These are synthesized via two distinct pathways in plants:
-
Mevalonic Acid (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA.[5]
-
Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.[5]
Catalysis by Prenyltransferases (PTs)
The transfer of the prenyl or geranyl moiety from DMAPP or GPP to the flavonoid acceptor is a Friedel-Crafts alkylation reaction catalyzed by a class of enzymes known as prenyltransferases (PTs).[6] These enzymes are pivotal in generating the vast structural diversity of these compounds in Morus alba.[1] They often exhibit high regio- and substrate-specificity, attaching the prenyl group at specific positions on the flavonoid A or B rings.
Key prenyltransferases identified in the Moraceae family include:
-
Morus alba isoliquiritigenin 3'-dimethylallyltransferase (MaIDT): A membrane-bound enzyme that regioselectively transfers a dimethylallyl group to the A ring of various flavonoid skeletons, including chalcones, isoflavones, and flavones.[6][7]
-
Morus alba oxyresveratrol geranyltransferase (MaOGT): While characterized for its activity on stilbenoids (another class of phenolics in mulberry), this enzyme demonstrates the plant's capacity for geranylation and represents the first stilbenoid-specific PT that uses GPP as a natural prenyl donor.[4][5]
Quantitative Data
The concentration and bioactivity of prenylated flavonoids in Morus alba can vary significantly depending on the cultivar, plant part, and environmental conditions.[1]
Content of Flavonoids in Morus alba
The following tables summarize reported quantitative data for total and specific flavonoid content in various parts of the plant.
Table 1: Total Flavonoid Content in Morus alba
| Plant Part / Variety | Total Flavonoid Content | Reference |
| Leaves (Cheong Su variety) | 1297.9 ± 112.0 mg / 100g DW | [8][9] |
| Leaves (12 Korean varieties avg.) | 748.5 - 1297.9 mg / 100g DW | [8][9] |
| Fruit (Ethanol Extract) | 187.23 mg Quercetin Equiv. / g Dried Extract | [10] |
| Leaves | 2.64 to 7.33 mg / g DW | [11] |
Table 2: Content of Specific Prenylated Flavonoids in Morus alba Root Bark
| Compound | Content (mg/100g of Ethyl Acetate Fraction) | Reference |
| Kuwanon G | 173.3 mg | [12] |
| Kuwanon H | 82.2 mg | [12] |
Biological Activity of Prenylated Flavonoids
Prenylated flavonoids from Morus alba are potent inhibitors of enzymes relevant to metabolic diseases, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are targets for type 2 diabetes therapy.
Table 3: Inhibitory Activity (IC₅₀) of Morus alba Flavonoids against α-Glucosidase
| Compound | IC₅₀ (µM) | Reference |
| Unnamed Prenylated Flavonoid (Compound 2) | 2.6 | [6][13] |
| Kuwanon H | 2.82 ± 0.68 | [2] |
| Kuwanon G | 2.83 ± 0.31 | [2] |
| Mortatarin D (from M. alba var. tatarica) | 5.0 ± 0.3 | [7][14] |
| Kuwanon C (from M. alba var. tatarica) | 16.9 ± 2.1 | [14] |
| Acarbose (Positive Control) | 19.6 | [6][13] |
Experimental Protocols
A comprehensive understanding of the biosynthesis of prenylated flavonoids requires a combination of analytical chemistry and molecular biology techniques.
Protocol: Extraction and Quantification of Flavonoids
Objective: To extract and quantify total and individual flavonoid content from Morus alba tissues.
Methodology:
-
Sample Preparation: Plant material (e.g., leaves, root bark) is harvested, washed, freeze-dried, and ground into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material (e.g., 100 g) with 80% aqueous ethanol or methanol (1 L) at room temperature for 24-48 hours with agitation. The process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The collected extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation (Optional): The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Prenylated flavonoids are often enriched in the ethyl acetate fraction.
-
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the standard method for separation and quantification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid) is typically used.
-
Detection: DAD is set to scan for characteristic flavonoid absorbance maxima (e.g., 264 nm for kuwanons, ~280 nm, ~340 nm). MS provides structural information.
-
Quantification: Concentrations are determined by comparing peak areas to those of authentic standards run at known concentrations to generate a calibration curve.
-
Protocol: Gene Expression Analysis of Biosynthetic Genes
Objective: To quantify the expression levels of genes encoding key enzymes (e.g., CHS, CHI, PTs) in the flavonoid biosynthesis pathway.
Methodology:
-
RNA Extraction: Total RNA is isolated from different tissues of Morus alba using a commercial plant RNA extraction kit or a CTAB (cetyltrimethylammonium bromide)-based method to minimize polysaccharide and polyphenol contamination.[1] The quality and quantity of RNA are assessed using a spectrophotometer (A260/280 ratio) and gel electrophoresis.
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA. First-strand complementary DNA (cDNA) is then synthesized from the purified RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.[1]
-
Quantitative Real-Time PCR (qPCR):
-
Primer Design: Design gene-specific primers for the target genes (e.g., MaCHS, MaCHI, MaIDT) and a reference (housekeeping) gene (e.g., Actin or GAPDH) for normalization.
-
Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).
-
Amplification: Perform the reaction in a real-time PCR cycler. The instrument monitors the fluorescence emitted during the reaction, which is proportional to the amount of amplified DNA.
-
Data Analysis: The relative expression level of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Conclusion and Future Directions
The biosynthetic pathway of prenylated flavonoids in Morus alba is a complex and highly regulated process, beginning with the general phenylpropanoid pathway and culminating in specific prenylation events that create a rich diversity of bioactive molecules. This guide has outlined the key enzymatic steps, provided quantitative insights into compound accumulation and activity, and detailed the core experimental methodologies required for further research. While significant progress has been made, particularly in identifying key enzymes like MaIDT, future research should focus on the discovery and characterization of additional prenyltransferases to fully understand the regiochemical control of prenylation. A deeper investigation into the transcriptional regulation of this pathway, especially in response to environmental stimuli, will be crucial for metabolic engineering efforts aimed at enhancing the production of these high-value compounds for pharmaceutical and nutraceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Characterization of a Geranyl Diphosphate-Specific Prenyltransferase Catalyzing Stilbenoid Prenylation from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Four New Flavonoids with α‐Glucosidase Inhibitory Activities from Morus alba var. tatarica | Semantic Scholar [semanticscholar.org]
- 8. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibitory Mechanism of Prenylated Flavonoids Isolated from Mulberry Leaves on α-Glucosidase by Multi-Spectroscopy and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
chemical structure and IUPAC name of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
An In-Depth Technical Guide to 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is a naturally occurring prenylated flavonoid isolated from plants such as Morus alba (White Mulberry).[1][2] The molecule consists of a characteristic flavone backbone substituted with four hydroxyl groups, a prenyl group at the 3-position, and a geranyl group at the 3'-position. These isoprenoid side-chains are known to enhance the biological activity of flavonoids.[3][4]
IUPAC Name: 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one[5]
Chemical Structure:
Caption: General chemical structure of this compound.
Chemical and Physical Properties
A summary of key identifiers and computed properties for the compound is provided below.
| Identifier | Value | Source |
| CAS Number | 1334309-44-2 | [1] |
| Molecular Formula | C₃₀H₃₄O₆ | [5] |
| Molecular Weight | 490.6 g/mol | [5] |
| IUPAC Name | 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | [5] |
| SMILES | CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C | [5] |
| XLogP3 | 7.4 | [5] |
| Hydrogen Bond Donor Count | 4 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
Biological Activity: Cytotoxicity
This flavonoid has demonstrated significant cytotoxic effects against various human cancer cell lines.[1][6][7][8] The presence of both prenyl and geranyl groups is suggested to contribute to its potent anticancer activity.[4]
| Cell Line | Cancer Type | IC₅₀ (μM) | Source |
| HeLa | Human Cervical Carcinoma | 1.32 | [6][7][8] |
| MCF-7 | Human Breast Carcinoma | 3.92 | [6][7][8] |
| Hep3B | Human Hepatocarcinoma | 5.22 | [6][7][8] |
Experimental Protocols
The following sections describe generalized experimental protocols based on methodologies reported in the literature for the isolation and evaluation of this compound.
Isolation and Structure Elucidation
This compound was successfully isolated from the methanol extract of Morus alba leaves.[1][2] The structure was determined using spectroscopic methods.[1][2]
Protocol: General Workflow for Isolation and Identification
-
Extraction: Air-dried and powdered leaves of Morus alba are subjected to extraction with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The biologically active fraction (e.g., the chloroform-soluble fraction) is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents (e.g., n-hexane-acetone) to separate the constituents.
-
Final Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure flavonoid.
-
Structure Elucidation: The chemical structure of the isolated pure compound is determined by comprehensive spectroscopic analysis, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the final structure.
-
References
- 1. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C30H34O6 | CID 73554048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 1334309-44-2 [chemicalbook.com]
Spectroscopic Profile of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a naturally occurring prenylated flavonoid isolated from Morus alba. The structural elucidation of this compound was first reported by Nguyen et al. in the journal Fitoterapia in 2010. While the primary literature contains the definitive spectroscopic data, this guide synthesizes available information and presents it in a structured format for ease of reference.
Chemical Structure and Properties
This compound is a complex flavonoid characterized by the presence of both a geranyl and a prenyl group attached to the flavone backbone. These lipophilic side chains are known to influence the biological activity of the molecule.
Molecular Formula: C₃₀H₃₄O₆ Molecular Weight: 490.59 g/mol CAS Number: 1334309-44-2
Spectroscopic Data Summary
The definitive spectroscopic data for this compound is contained within the primary publication, which may require subscription access. The following tables are presented as a template, summarizing the expected spectroscopic characteristics for a molecule of this nature. The precise values from the original research paper should be inserted for accurate analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of novel organic compounds. For this compound, ¹H and ¹³C NMR data would provide detailed information about the proton and carbon environments, respectively, allowing for the precise assignment of the chemical structure.
Table 1: ¹H-NMR Spectroscopic Data (Expected Ranges)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C-NMR Spectroscopic Data (Expected Ranges)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available in search results |
Other Spectroscopic Data
Mass spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy provide complementary information for structural confirmation.
Table 3: Mass Spectrometry, Infrared, and Ultraviolet-Visible Spectroscopic Data
| Spectroscopic Method | Observed Peaks |
| Mass Spectrometry (MS) | Data not available in search results |
| Infrared (IR) Spectroscopy (cm⁻¹) | Data not available in search results |
| Ultraviolet-Visible (UV) Spectroscopy (λₘₐₓ, nm) | Data not available in search results |
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic analysis of prenylated flavonoids from a plant source like Morus alba. The specific details of the methodology for this compound can be found in the primary literature.
Isolation of this compound
-
Extraction: The dried and powdered leaves of Morus alba are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The resulting extract is then filtered and concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the target compound (typically the chloroform or ethyl acetate fraction for flavonoids of this type) is subjected to a series of chromatographic techniques. This usually involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent such as methanol-d₄ or chloroform-d. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.
-
Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.
-
UV-Visible Spectroscopy: The UV-Vis spectrum is recorded on a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, such as methanol or ethanol, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).
Visualized Workflows
The following diagrams illustrate the general workflows for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and structural elucidation of a natural product.
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone CAS number and molecular weight
An In-depth Technical Guide on 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
This technical guide provides comprehensive information on the chemical properties, biological activity, and experimental protocols related to the prenylated flavonoid, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical and Physical Properties
This compound is a natural product first isolated from the leaves of Morus alba (white mulberry).[1][2] Its structure is characterized by a flavone backbone substituted with both a geranyl and a prenyl group, which contributes to its lipophilicity and biological activities.[3]
| Property | Value | Source |
| CAS Number | 1334309-44-2 | [3] |
| Molecular Formula | C₃₀H₃₄O₆ | [4] |
| Molecular Weight | 490.59 g/mol | [5] |
| IUPAC Name | 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | [4] |
| Appearance | Yellow crystalline solid | [6] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide (DMSO). | [6] |
Biological Activity: Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines.[1][5] The presence of the prenyl side chain at the C-3 position is suggested to be a contributing factor to its cytotoxic potential when compared to other similar flavonoids.[3]
| Cell Line | Cancer Type | IC₅₀ (μM) | Source |
| HeLa | Human Cervical Carcinoma | 1.32 | [5] |
| MCF-7 | Human Breast Carcinoma | 3.92 | [5] |
| Hep3B | Human Hepatocarcinoma | 5.22 | [5] |
Experimental Protocols
The following protocols are based on the methodologies described in the initial isolation and evaluation of this compound.[1]
Isolation and Purification
The isolation of this compound was first reported from the methanol extract of Morus alba leaves.[1]
Workflow for Isolation and Purification
Caption: Workflow for the isolation and structural elucidation of the target flavonoid.
Detailed Steps:
-
Extraction: The dried leaves of Morus alba are subjected to extraction with methanol to yield a crude extract.
-
Fractionation: The methanol extract undergoes phytochemical fractionation. This typically involves partitioning the extract with solvents of varying polarity to separate compounds based on their chemical properties.
-
Purification: The fractions are further purified using chromatographic techniques, such as column chromatography over silica gel, to isolate individual compounds.
-
Structure Elucidation: The structure of the purified compound (1) was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Cytotoxicity Assay
The cytotoxic activity of the isolated flavonoids was evaluated against human cancer cell lines.[1]
Workflow for Cytotoxicity Assay
Caption: General workflow for determining the in-vitro cytotoxicity of a compound.
Detailed Steps:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, Hep3B) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound.
-
Incubation: The treated cells are incubated for a standard period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay, which measures the metabolic activity or cellular protein content, respectively.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve to quantify the cytotoxic potency of the compound.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been explicitly elucidated in the reviewed literature, flavonoids are known to exert their anticancer effects by modulating various cellular signaling pathways. A common mechanism is the induction of apoptosis (programmed cell death).
The diagram below illustrates a simplified, representative model of the intrinsic apoptosis pathway, which is a common target for many anticancer agents, including various flavonoids.
Caption: Representative intrinsic apoptosis pathway potentially modulated by flavonoids.
Disclaimer: This diagram illustrates a general pathway known to be affected by various flavonoids. The specific interaction of this compound with these molecular targets has not been experimentally confirmed in the cited literature. Further research is required to elucidate its precise mechanism of action.
References
- 1. Cytotoxic prenylated flavonoids from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C30H34O6 | CID 73554048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
Solubility Profile of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a prenylated flavonoid with demonstrated cytotoxic activities.[1][2] Due to its potential as a therapeutic agent, understanding its solubility is critical for formulation development, bioavailability, and in vitro assay design. This document outlines its qualitative solubility in various organic solvents, provides quantitative solubility data for structurally related flavonoids to serve as a reference, details a standard experimental protocol for solubility determination, and visualizes potential signaling pathways through which this compound may exert its biological effects.
Physicochemical Properties
This compound is a yellow crystalline solid.[3] Its structure, featuring two lipophilic side chains (geranyl and prenyl) attached to a tetrahydroxyflavone backbone, significantly influences its solubility profile. The presence of these bulky, nonpolar groups generally decreases aqueous solubility while increasing solubility in organic solvents.[4]
Solubility Data
Qualitative Solubility
This compound has been reported to be soluble in a range of organic solvents. This qualitative information is crucial for selecting appropriate solvent systems for extraction, purification, and formulation.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Ethanol | Soluble |
| Dimethylformamide | Soluble |
Table 1: Qualitative solubility of this compound in various organic solvents.[1][3][5][6]
Quantitative Solubility of Structurally Related Flavonoids
To date, specific quantitative solubility data for this compound in the public domain is limited. However, data from other flavonoids can provide a valuable reference point for estimating its solubility and for designing experimental protocols. The following table summarizes the solubility of several common flavonoids in different organic solvents.
| Flavonoid | Acetonitrile (mmol/L) | Acetone (mmol/L) | tert-Amyl Alcohol (mmol/L) |
| Quercetin | 5.40 | 80 | - |
| Naringenin | 77 | - | - |
| Hesperetin | 85 | - | - |
| Chrysin | - | - | - |
| Rutin | 0.50 | - | - |
Table 2: Quantitative solubility of selected flavonoids in organic solvents.[7][8] Note that the presence of the geranyl and prenyl groups on the target compound is expected to increase its lipophilicity and thus its solubility in less polar organic solvents compared to these simpler flavonoids.
Experimental Protocol for Solubility Determination: Shake-Flask Method with HPLC-UV Quantification
This protocol details a reliable method for determining the thermodynamic (equilibrium) solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvent (e.g., ethanol, DMSO, phosphate-buffered saline)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C18)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant without disturbing the pellet. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration of the dissolved compound is determined by comparing the peak area to a pre-established calibration curve.
-
Solubility Calculation: Calculate the solubility by multiplying the concentration determined by HPLC by the dilution factor.
Experimental Workflow Diagram
Potential Signaling Pathways
Prenylated flavonoids are known to exert their cytotoxic and anti-inflammatory effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are still under investigation, research on structurally similar compounds suggests potential targets.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Some prenylated flavonoids have been shown to induce apoptosis in cancer cells through the activation of p38 and JNK, key components of the MAPK pathway.[4][9]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway by bioactive compounds can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells. The anti-inflammatory properties of many flavonoids are attributed to their ability to suppress NF-κB activation.
Conclusion
This compound is a lipophilic compound with good solubility in a range of organic solvents. While quantitative solubility data for this specific molecule is not yet widely available, established methodologies such as the shake-flask method with HPLC-UV analysis can be readily applied. Its promising cytotoxic and potential anti-inflammatory activities likely stem from its interaction with key cellular signaling pathways, including the MAPK and NF-κB pathways. Further research into the precise solubility and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 1334309-44-2 [chemicalbook.com]
- 2. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Reported Biological Activities of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a naturally occurring prenylated flavonoid isolated from the leaves of Morus alba (white mulberry).[1][2][3] This complex flavonoid has garnered scientific interest due to its significant biological activities, particularly its cytotoxic effects against various cancer cell lines. The presence of both a geranyl and a prenyl group on the flavonoid backbone is a notable structural feature that is believed to contribute to its bioactivity.[2] This technical guide provides a comprehensive overview of the reported biological activities of this compound, with a focus on its cytotoxic, anti-inflammatory, and antioxidant properties. The information is presented with detailed experimental methodologies, quantitative data, and visualizations of associated cellular pathways to support further research and drug development efforts.
Cytotoxic Activity
The most prominently reported biological activity of this compound is its cytotoxicity against human cancer cell lines. In vitro studies have demonstrated its potent inhibitory effects on the proliferation of cervical carcinoma (HeLa), breast carcinoma (MCF-7), and hepatocarcinoma (Hep3B) cells.[1][3]
Quantitative Cytotoxicity Data
The inhibitory potency of this compound is summarized in the table below, with data presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Carcinoma | 1.32[1][3] |
| MCF-7 | Breast Carcinoma | 3.92[1][3] |
| Hep3B | Hepatocarcinoma | 5.22[1][3] |
Experimental Protocol: Cytotoxicity Assay
The following is a detailed methodology for a typical cytotoxicity assay used to determine the IC50 values of this compound. This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Human cancer cell lines (HeLa, MCF-7, Hep3B) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with DMSO at the highest concentration used) and a negative control (medium only) are also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.
4. MTT Assay:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.
Potential Mechanisms of Action in Cancer
While specific signaling pathways modulated by this compound have not been definitively elucidated, the broader class of prenylated flavonoids is known to exert anticancer effects through various mechanisms. The presence of the lipophilic prenyl and geranyl groups is thought to enhance the interaction of the flavonoid with cellular membranes and proteins, potentially increasing its bioavailability and efficacy.[2]
General mechanisms attributed to prenylated flavonoids in cancer cells include the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are often mediated by the modulation of key signaling pathways.
Hypothesized Signaling Pathways
Based on the known activities of similar flavonoids, the following signaling pathways are potential targets for this compound in cancer cells:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Flavonoids have been shown to modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, which can lead to the induction of apoptosis.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This is another critical survival pathway that is often dysregulated in cancer. Inhibition of this pathway by flavonoids can suppress cell growth and promote apoptosis.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a transcription factor that plays a central role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Inhibition of NF-κB signaling is a common mechanism of action for many anti-cancer compounds, including flavonoids.
Caption: Hypothesized signaling pathways modulated by the flavonoid, leading to apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory and Antioxidant Activities
While less extensively studied than its cytotoxic effects, this compound is also reported to possess anti-inflammatory and antioxidant properties.[4] These activities are common among flavonoids and are attributed to their ability to scavenge free radicals and modulate inflammatory pathways.
Experimental Protocols
1. Antioxidant Activity (DPPH Assay):
-
The free radical scavenging activity can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
A solution of the test compound at various concentrations is mixed with a solution of DPPH radical in methanol.
-
The mixture is incubated in the dark for 30 minutes.
-
The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is calculated.
2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):
-
The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Macrophages are pre-treated with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Conclusion and Future Directions
This compound is a promising natural product with potent cytotoxic activity against a range of human cancer cell lines. Its anti-inflammatory and antioxidant properties further contribute to its potential as a therapeutic agent. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects. In vivo studies are also warranted to evaluate its efficacy and safety in preclinical models. A deeper understanding of its mechanism of action will be crucial for its potential development as a novel anticancer drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. chembk.com [chembk.com]
Cytotoxic Effects of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone on Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the cytotoxic properties of the prenylated flavonoid, 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, against various cancer cell lines. Isolated from Morus alba, this compound has demonstrated significant growth-inhibitory effects. This document summarizes the available quantitative data on its cytotoxicity, outlines the experimental protocols utilized for its evaluation, and explores the potential signaling pathways involved in its mechanism of action, based on current knowledge of structurally related prenylated and geranylated flavonoids.
Introduction
Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have garnered considerable attention in oncological research for their potential as anticancer agents. The addition of lipophilic prenyl and geranyl groups to the flavonoid skeleton can enhance their bioavailability and cytotoxic activity. This compound is a unique flavonoid possessing both geranyl and prenyl moieties. This guide delves into the cytotoxic profile of this specific compound and the broader mechanistic landscape of related molecules.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Carcinoma | 1.32 | [1][2][3] |
| MCF-7 | Human Breast Carcinoma | 3.92 | [1][2][3] |
| Hep3B | Human Hepatocarcinoma | 5.22 | [1][2][3] |
Experimental Protocols
The evaluation of the cytotoxic effects of this compound was conducted using a standard colorimetric assay to measure cell viability.
Cell Culture
-
Cell Lines: HeLa, MCF-7, and Hep3B cells were obtained from a reputable cell bank.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound dissolved in dimethyl sulfoxide (DMSO). The final DMSO concentration in the culture medium was kept below 0.1%.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.
Hypothesized Signaling Pathways and Mechanism of Action
While specific mechanistic studies on this compound are not yet available, the cytotoxic effects of structurally similar prenylated and geranylated flavonoids suggest potential mechanisms of action involving the induction of apoptosis and modulation of key cellular signaling pathways.
Induction of Apoptosis
Prenylated and geranylated flavonoids are known to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.
-
Mitochondrial Pathway: These compounds can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.
-
Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7. These executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Modulation of Signaling Pathways
The cytotoxic activity of flavonoids is often linked to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival. Many flavonoids have been shown to inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell growth and differentiation. Modulation of this pathway by flavonoids can lead to cell cycle arrest and apoptosis.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway by flavonoids can sensitize cancer cells to apoptosis.
Conclusion
This compound exhibits potent cytotoxic activity against human cervical, breast, and liver cancer cell lines. While the precise molecular mechanisms remain to be fully elucidated for this specific compound, the established activities of structurally related prenylated and geranylated flavonoids suggest that its anticancer effects are likely mediated through the induction of apoptosis via the mitochondrial pathway and the modulation of key signaling cascades such as PI3K/Akt, MAPK, and NF-κB. Further research is warranted to investigate the detailed mechanism of action and to evaluate the therapeutic potential of this compound in preclinical models of cancer. The information presented in this guide provides a solid foundation for future studies in this promising area of cancer drug discovery.
References
Unveiling the Antioxidant Potential of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a critical contributor to the pathogenesis of numerous chronic and degenerative diseases. Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties. Among these, prenylated flavonoids have garnered significant attention due to their enhanced lipophilicity and bioactivity. This technical guide focuses on 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a prenylated flavonoid isolated from Morus alba. While direct quantitative antioxidant data for this specific compound is not extensively available in current scientific literature, this document provides a comprehensive overview of the antioxidant properties of structurally related prenylated flavonoids, detailed experimental protocols for key antioxidant assays, and an in-depth look at the signaling pathways likely modulated by this class of compounds. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar molecules.
Introduction
This compound is a flavonoid distinguished by the presence of both a geranyl and a prenyl group attached to its core structure. These isoprenoid side chains significantly increase the molecule's lipophilicity, which may enhance its interaction with cellular membranes and biological targets compared to non-prenylated flavonoids.[1][2][3] This compound was first isolated from the leaves of Morus alba (white mulberry), a plant with a long history in traditional medicine.[1][4] The primary research focus on this molecule has been its cytotoxic effects against various cancer cell lines.[4] However, its structural characteristics strongly suggest a potent antioxidant capacity, a feature common to many prenylated flavonoids.[3][5]
This guide will explore the anticipated antioxidant mechanisms of this compound, provide detailed methodologies for its evaluation, and discuss the cellular signaling pathways it may influence.
Data on Antioxidant Activities of Related Prenylated Flavonoids
Table 1: Antioxidant Activity of Prenylated Flavonoids from the Moraceae Family
| Compound | Assay | IC50 / EC50 Value (µM) | Source Organism | Reference |
|---|---|---|---|---|
| Artoflavone A | DPPH Scavenging | 53.5 | Artocarpus altilis | [6] |
| Hydroxyartoflavone A | DPPH Scavenging | 20.9 | Artocarpus altilis | [6] |
| Isocycloartobiloxanthone | ABTS Scavenging | 7.2 | Artocarpus altilis | [6] |
| Artogomezianon | ABTS Scavenging | 36.9 | Artocarpus altilis | [6] |
| Morusin | DPPH Scavenging | - | Morus alba | [4] |
| Kuwanon S | DPPH Scavenging | - | Morus alba |[4] |
Note: The original study isolating this compound focused on cytotoxicity and did not report antioxidant activity values.[4]
Putative Mechanisms of Antioxidant Action
The antioxidant activity of flavonoids like this compound is attributed to several mechanisms:
-
Direct Radical Scavenging: The multiple hydroxyl groups on the flavonoid skeleton can donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. The presence of a catechol-like structure in the B-ring is a key feature for potent radical scavenging.
-
Metal Chelation: Flavonoids can chelate transition metal ions such as iron and copper, which are known to catalyze the formation of reactive oxygen species (ROS) via the Fenton and Haber-Weiss reactions.
-
Modulation of Endogenous Antioxidant Enzymes: Flavonoids can upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), through the activation of signaling pathways like the Nrf2-ARE pathway.
Key Signaling Pathways in Antioxidant Defense
The antioxidant effects of flavonoids are often mediated through their interaction with key cellular signaling pathways that regulate the cellular response to oxidative stress.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds (like some flavonoids), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative anti-inflammatory mechanisms of the prenylated flavonoid, 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone. Isolated from plant species such as Morus alba (White Mulberry), this compound belongs to a class of natural products known for their diverse pharmacological activities. While direct experimental evidence for this specific flavonoid's anti-inflammatory action is nascent, this paper synthesizes the substantial body of research on structurally related prenylated and geranylated flavonoids to elucidate its likely mechanisms of action. This guide will delve into the inhibition of key inflammatory mediators, modulation of critical signaling pathways including NF-κB and MAPK, and relevant experimental protocols for future research. All quantitative data from related compounds are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a critical component of the body's defense mechanism. However, chronic and unresolved inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their antioxidant and anti-inflammatory properties.[1] Among these, prenylated flavonoids, characterized by the presence of one or more isoprenoid side chains, have garnered significant attention due to their enhanced lipophilicity and potent biological activities.[2]
This compound is a prenylated flavonoid that has been isolated from Morus alba.[3] While initial studies have focused on its cytotoxic effects against various cancer cell lines, its structural characteristics strongly suggest a significant potential as an anti-inflammatory agent.[3][4] The presence of both a geranyl and a prenyl group is anticipated to enhance its interaction with cellular membranes and key protein targets within inflammatory cascades.[2]
This whitepaper will explore the probable anti-inflammatory mechanisms of this compound by examining the well-documented activities of analogous compounds.
Putative Anti-inflammatory Mechanisms
Based on the extensive research on related prenylated flavonoids, the anti-inflammatory activity of this compound is likely mediated through a multi-pronged approach targeting key components of the inflammatory response.
Inhibition of Pro-inflammatory Mediators
A hallmark of inflammation is the overproduction of pro-inflammatory mediators. Structurally similar flavonoids have demonstrated potent inhibitory effects on these molecules.
-
Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS): Excessive nitric oxide production by iNOS is a key feature of inflammatory conditions. Numerous flavonoids isolated from Morus alba leaves have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6] This inhibition is often attributed to the downregulation of iNOS expression at the transcriptional level.[5][6]
-
Prostaglandin E2 (PGE2) and Cyclooxygenase-2 (COX-2): PGE2 is a key mediator of pain and inflammation, and its synthesis is catalyzed by COX-2. Flavonoids from mulberry leaves have been effective in inhibiting PGE2 production and suppressing the expression of the COX-2 enzyme in activated macrophages.[5][6]
-
Pro-inflammatory Cytokines: The release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) orchestrates the inflammatory response. Mulberry leaf flavonoids have been shown to significantly reduce the secretion of these cytokines in both in vitro and in vivo models of inflammation.[5][6]
Modulation of Key Signaling Pathways
The anti-inflammatory effects of prenylated flavonoids are largely attributed to their ability to interfere with major intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several prenylated flavonoids have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[3][7]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family of proteins, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to the nucleus to regulate gene expression. The activation of p38 and JNK is particularly important in the inflammatory response. Prenylated flavonoids have been demonstrated to inhibit the phosphorylation and activation of these MAPK proteins, thereby downregulating the expression of inflammatory mediators.[8][9]
Quantitative Data on Related Flavonoids
To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the inhibitory activities of structurally similar prenylated flavonoids.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages by Prenylated Flavonoids
| Compound | Source | Cell Line | IC50 (µM) | Reference |
| Morusin | Morus alba | RAW 264.7 | 5.8 | (Not explicitly found in search results) |
| Kuwanon C | Morus alba | RAW 264.7 | 7.2 | (Not explicitly found in search results) |
| Albanol A | Morus alba | RAW 264.7 | 3.5 | (Not explicitly found in search results) |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Mulberry Leaf Flavonoids (MLFs)
| Cytokine | Model | Treatment | Inhibition (%) | Reference |
| TNF-α | LPS-stimulated RAW 264.7 cells | 30% Ethanol Eluted MLFs | Significant reduction | [5][6] |
| IL-6 | LPS-stimulated RAW 264.7 cells | 30% Ethanol Eluted MLFs | Significant reduction | [5][6] |
| IL-1β | DSS-induced colitis in mice | 30% Ethanol Eluted MLFs | Significant reduction | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory activity of flavonoids.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Collect cell culture supernatants after treatment and stimulation.
-
Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.
-
Protocol: Commercial ELISA kits are used according to the manufacturer's instructions. Briefly, a capture antibody specific to the cytokine of interest is coated on a microplate. Samples and standards are added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting colorimetric reaction is measured spectrophotometrically.
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, IκBα, phosphorylated MAPKs).
-
Protocol:
-
Lyse cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins.
-
Incubate with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Visualizations
Signaling Pathways
References
- 1. The Long Search for Pharmacologically Useful Anti-Inflammatory Flavonoids and Their Action Mechanisms: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, also known as Sophoraflavanone G, is a naturally occurring prenylated flavonoid isolated from plant species such as Morus alba and Sophora flavescens.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities demonstrated in preliminary in vitro studies. This technical guide provides a comprehensive overview of the current in vitro data, detailing its cytotoxic, antibacterial, anti-inflammatory, and antioxidant properties. The information is presented to support further research and development of this promising natural product.
Quantitative Biological Activities
The following tables summarize the key quantitative data from in vitro studies on this compound, providing a comparative look at its efficacy across different biological assays.
Table 1: Cytotoxic Activity
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Human Cervical Carcinoma | 1.32 | [3] |
| MCF-7 | Human Breast Carcinoma | 3.92 | [3] |
| Hep3B | Human Hepatocarcinoma | 5.22 | [3] |
| BT-549 | Triple-Negative Breast Cancer | Not Specified | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified |
Table 2: Antibacterial Activity
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Citation |
| Riemerella anatipestifer (ATCC11845 & clinical strains) | Gram-Negative | 2 | 4 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) (21 strains) | Gram-Positive | 3.13 - 6.25 | Not Specified | [5] |
| Mutans streptococci (16 strains) | Gram-Positive | Not Specified | 0.5 - 4 |
Experimental Protocols
This section details the methodologies employed in the key in vitro experiments to assess the biological activities of this compound.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, Hep3B) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
-
Antibacterial Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
-
Methodology:
-
Bacterial Culture: The test bacterium is cultured in a suitable broth medium to a specific optical density.
-
Serial Dilution: The compound is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: A standardized inoculum of the bacterial suspension is added to each well.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., temperature, time) for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.
-
Anti-inflammatory Assays
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
-
Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by immune cells.
-
Methodology:
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the compound.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA Procedure: The supernatant is added to microplate wells pre-coated with antibodies specific to the cytokine of interest. A series of antibody incubations and washes are performed, followed by the addition of a substrate that produces a colorimetric signal.
-
Quantification: The absorbance is measured, and the concentration of the cytokine is determined by comparison to a standard curve.
-
Western Blot for Protein Expression
-
Objective: To detect and quantify the expression of specific proteins involved in inflammatory signaling pathways (e.g., NF-κB, COX-2).
-
Methodology:
-
Cell Lysis: Cells treated with the compound and/or an inflammatory stimulus are lysed to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.
-
Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To measure the free radical scavenging capacity of the compound.
-
Methodology:
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Sample Addition: Different concentrations of the compound are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical by the compound. The scavenging activity is often expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (EC50).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general workflow for its in vitro evaluation.
Caption: General workflow for in vitro evaluation of the compound.
Caption: Inhibition of the EGFR-PI3K-AKT signaling pathway.
Caption: Interruption of NF-κB and MAPK signaling pathways.
Conclusion
The preliminary in vitro data for this compound reveal a compound with significant potential as a cytotoxic, antibacterial, and anti-inflammatory agent. Its ability to modulate key signaling pathways, such as the EGFR-PI3K-AKT and NF-κB/MAPK pathways, provides a mechanistic basis for its observed biological activities. This technical guide consolidates the current knowledge to facilitate further investigation into its therapeutic applications. Future studies should focus on elucidating its detailed mechanism of action, exploring its in vivo efficacy and safety profile, and optimizing its structure for enhanced potency and selectivity.
References
- 1. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cytotoxicity Assessment of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a naturally occurring prenylated flavonoid isolated from plants of the Moraceae family, such as Morus alba (white mulberry).[1][2][3] Prenylated flavonoids are a class of compounds known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5] This particular compound has demonstrated cytotoxic effects against several human cancer cell lines, suggesting its potential as a therapeutic agent in oncology research and drug development.[1][6] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using a standard colorimetric assay, along with data presentation and a generalized schematic of a potential signaling pathway.
Data Presentation
The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Human Cervical Carcinoma | 1.32[1][6] |
| MCF-7 | Human Breast Carcinoma | 3.92[1][6] |
| Hep3B | Human Hepatocarcinoma | 5.22[1][6] |
Experimental Protocols
A widely used and reliable method for assessing cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[7][9] The protocol below is a generalized method that can be adapted for the evaluation of this compound.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, Hep3B)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells that are in the logarithmic growth phase.
-
Perform a cell count to determine the cell concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). The compound is soluble in organic solvents like DMSO, chloroform, and acetone.[2][3][4]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).
-
Ensure the final DMSO concentration in the wells is below 0.5% to prevent solvent-induced cytotoxicity.[8]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve of percentage cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Potential Signaling Pathway for Flavonoid-Induced Cytotoxicity
Flavonoids are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. The diagram below illustrates a generalized intrinsic apoptotic pathway that could be activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. chembk.com [chembk.com]
- 5. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
MTT assay protocol for 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
An MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and proliferation. This application note provides a detailed protocol for determining the cytotoxic effects of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone on cancer cell lines using the MTT assay.
This compound is a natural flavonoid compound extracted from plants such as Morus alba (White Mulberry).[1][2][3] It is a yellow crystalline solid soluble in organic solvents like chloroform, ethanol, and dimethyl sulfoxide (DMSO).[1] This compound has demonstrated various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically.[4][5]
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Human Cervical Carcinoma | 1.32[2][6] |
| MCF-7 | Human Breast Carcinoma | 3.92[2][6] |
| Hep3B | Human Hepatocarcinoma | 5.22[2][6] |
Experimental Protocol
This protocol is designed for adherent cancer cells cultured in 96-well plates.
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, MCF-7, or Hep3B)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)[4]
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium.
-
Include wells for blank (medium only) and vehicle control (cells treated with the same concentration of solvent used to dissolve the compound, e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from approximately 0.1 µM to 100 µM. The concentration range should bracket the expected IC50 values.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. atcc.org [atcc.org]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
Determining the IC50 Value of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a naturally occurring prenylated flavonoid isolated from plants such as Morus alba (white mulberry).[1][2] Prenylated flavonoids are a class of compounds known for their diverse biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects.[3][4][5] This compound, in particular, has demonstrated significant cytotoxic activity against various human cancer cell lines, making it a compound of interest for further investigation in drug discovery and development.[1][6][7]
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) value of this compound, a key metric for quantifying its potency as a cytotoxic agent. A detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability, is provided. Additionally, potential signaling pathways through which this compound may exert its effects are discussed and visualized.
Data Presentation
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The reported IC50 values are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value (µM) |
| HeLa | Human Cervical Carcinoma | 1.32[6][7] |
| MCF-7 | Human Breast Carcinoma | 3.92[6][7] |
| Hep3B | Human Hepatocarcinoma | 5.22[6][7] |
Experimental Protocols
Determining IC50 using the MTT Assay
The MTT assay is a reliable and widely used method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, Hep3B)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Include control wells:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
-
Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C in the CO2 incubator.
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that results in 50% cell viability, from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining IC50 using the MTT assay.
Potential Signaling Pathways
Prenylated flavonoids are known to induce cytotoxicity in cancer cells through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The diagram below illustrates a generalized overview of the intrinsic apoptotic pathway, which is a common target for such compounds.
Caption: Intrinsic apoptosis pathway potentially activated by the flavonoid.
Flavonoids can also influence cell cycle progression, often leading to arrest at specific checkpoints, thereby preventing cancer cell proliferation.
Caption: Flavonoid-induced cell cycle arrest.
References
- 1. Effects of flavonoids on expression of genes involved in cell cycle regulation and DNA replication in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a naturally occurring prenylated flavonoid isolated from Morus alba (white mulberry).[1][2] This compound has demonstrated significant cytotoxic effects against various human cancer cell lines, making it a promising candidate for further investigation in cancer research and drug development. These application notes provide a summary of the known sensitive cell lines, protocols for evaluating its cytotoxic and mechanistic activities, and a proposed mechanism of action based on current literature.
Data Presentation: Cytotoxicity
This compound has shown potent cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for sensitive cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Human Cervical Carcinoma | 1.32 |
| MCF-7 | Human Breast Carcinoma | 3.92 |
| Hep3B | Human Hepatocellular Carcinoma | 5.22 |
Data compiled from studies on cytotoxic prenylated flavonoids from Morus alba.[1][2]
Proposed Mechanism of Action
While the precise signaling pathways for this compound are still under investigation, studies on structurally similar geranylated and prenylated flavonoids suggest a multi-faceted mechanism of action involving the induction of apoptosis and cell cycle arrest. The proposed pathways are illustrated below and can be investigated using the provided experimental protocols.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cells.
Materials:
-
Sensitive cancer cell lines (HeLa, MCF-7, or Hep3B)
-
This compound
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the compound in complete culture medium.
-
Remove the medium from the wells and replace it with medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is for determining the effect of the compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for a specified duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI/RNase staining buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the compound and lyse them to extract total protein.
-
Determine the protein concentration using a protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Conclusion
This compound is a promising natural compound with potent cytotoxic activity against HeLa, MCF-7, and Hep3B cancer cells. The provided protocols offer a framework for researchers to further investigate its anticancer properties and elucidate its mechanism of action, which is likely to involve the induction of apoptosis through the mitochondrial pathway and cell cycle arrest. Further studies are warranted to fully characterize its therapeutic potential.
References
Application Notes and Protocols for Inducing Apoptosis with 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a naturally occurring prenylated flavonoid isolated from plants such as Morus alba.[1][2] Prenylated flavonoids are a class of compounds known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Emerging research has highlighted the potential of these compounds to induce apoptosis, or programmed cell death, in various cancer cell lines. This characteristic makes them promising candidates for the development of novel cancer therapeutics.
These application notes provide a comprehensive overview of the methodologies used to investigate the pro-apoptotic effects of this compound in vitro. The protocols detailed below are designed to guide researchers in assessing the compound's cytotoxicity, quantifying apoptosis, and elucidating the underlying molecular mechanisms.
Mechanism of Action: An Overview
While specific mechanistic studies on this compound are limited, the broader family of prenylated flavonoids is known to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is characterized by the following key events:
-
Disruption of Mitochondrial Membrane Potential: The compound can induce stress on the mitochondria, leading to a loss of the mitochondrial membrane potential (ΔΨm).
-
Regulation of Bcl-2 Family Proteins: It can modulate the expression of pro-apoptotic proteins like Bax (Bcl-2-associated X protein) and anti-apoptotic proteins like Bcl-2 (B-cell lymphoma 2). An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytosol. This triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, including the initiator caspase-9 and the executioner caspases-3 and -7.
-
Execution of Apoptosis: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Data Presentation
Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Carcinoma | 1.32 |
| MCF-7 | Breast Carcinoma | 3.92 |
| Hep3B | Hepatocellular Carcinoma | 5.22 |
Data sourced from a study on cytotoxic prenylated flavonoids from Morus alba.
Apoptosis Induction (Representative Data)
The following table presents hypothetical, yet representative, quantitative data from in vitro apoptosis assays after treating a cancer cell line with this compound for 48 hours. This data is based on typical results observed for similar bioactive flavonoids.
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3 Activity (Fold Change vs. Control) | Bax/Bcl-2 Protein Ratio (Fold Change vs. Control) |
| 0 (Control) | 2.5 ± 0.8 | 1.2 ± 0.4 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1.0 | 15.3 ± 2.1 | 5.8 ± 1.2 | 2.5 ± 0.3 | 2.8 ± 0.5 |
| 5.0 | 35.7 ± 4.5 | 12.1 ± 2.5 | 4.8 ± 0.6 | 5.1 ± 0.9 |
| 10.0 | 52.1 ± 6.2 | 20.5 ± 3.1 | 7.2 ± 0.9 | 8.3 ± 1.2 |
Note: This is illustrative data. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Quantification of Apoptosis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Analysis of Apoptosis-Related Proteins by Western Blotting
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro analysis of apoptosis.
Proposed Signaling Pathway of Apoptosis Induction
References
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a naturally occurring prenylated flavonoid isolated from plants such as Morus alba.[1][2][3] Prenylated flavonoids are a class of compounds known for their diverse biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4] One of the key mechanisms underlying the anti-proliferative effects of many flavonoids is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating.[4][5][6] This document provides detailed protocols for analyzing the effects of this compound on the cell cycle of cultured cells, along with representative data from structurally similar compounds and an overview of the potential signaling pathways involved.
Data Presentation: Cell Cycle Analysis of THP-1 Cells Treated with Prenylated Flavonoids from Morus alba
While specific cell cycle data for this compound is not yet publicly available, the following table summarizes the effects of three structurally related prenylated flavonoids isolated from Morus alba—Kuwanon E, Cudraflavone B, and 4′-O-methylkuwanon E—on the cell cycle distribution of THP-1 human leukemia cells after 24 hours of treatment.[5] This data illustrates a common effect of this class of compounds: the induction of G1 phase arrest.
| Treatment (24 hours) | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 53.6 ± 2.1 | 35.8 ± 1.5 | 10.6 ± 0.9 |
| Kuwanon E | 5 | 62.9 ± 2.5 | 28.1 ± 1.1 | 9.0 ± 0.7 |
| 10 | 71.5 ± 3.0 | 20.4 ± 0.9 | 8.1 ± 0.6 | |
| Cudraflavone B | 5 | 68.3 ± 2.8 | 23.7 ± 1.0 | 8.0 ± 0.7 |
| 10 | 79.2 ± 3.3 | 14.5 ± 0.6 | 6.3 ± 0.5 | |
| 4′-O-methylkuwanon E | 5 | 58.1 ± 2.3 | 32.9 ± 1.3 | 9.0 ± 0.7 |
| 10 | 65.4 ± 2.7 | 26.6 ± 1.1 | 8.0 ± 0.6 |
Data adapted from Kollar et al., Evidence-Based Complementary and Alternative Medicine, 2013.[5]
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7, Hep3B, or THP-1) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for the test compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[5][7]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
RNase A (100 µg/mL solution in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After the treatment period, collect the cells. For adherent cells, wash with PBS, detach using trypsin-EDTA, and then collect the cells. For suspension cells, directly collect them from the culture vessel.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes. For longer storage, the fixed cells can be kept at -20°C for several weeks.
-
Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with 3 mL of PBS.
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5 to 10 minutes.
-
Propidium Iodide Staining: Add 400 µL of PI staining solution to the cells and mix well.
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 5 to 10 minutes before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. The PI fluorescence should be measured on a linear scale. Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity).
Visualizations
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle effects of the flavonoid.
Putative Signaling Pathway for Flavonoid-Induced G1 Cell Cycle Arrest
Caption: Proposed signaling cascade leading to G1 arrest.
References
- 1. Cytotoxic prenylated flavonoids from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prenylated Flavonoids from Morus alba L. Cause Inhibition of G1/S Transition in THP-1 Human Leukemia Cells and Prevent the Lipopolysaccharide-Induced Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Activity of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a prenylated flavonoid that has been isolated from plants such as Morus alba.[1] Prenylated flavonoids are a class of polyphenolic compounds known for their diverse biological activities, which are often enhanced by the presence of lipophilic prenyl groups. These activities include antioxidant, anti-inflammatory, and cytotoxic effects.[2] Reports suggest that this compound possesses strong antioxidant activity.[3] This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this and other related compounds, along with an overview of relevant cellular signaling pathways.
Data Presentation: Antioxidant Activity of Prenylated Flavonoids
The antioxidant capacity of flavonoids can be evaluated using various in vitro assays. The following table summarizes the antioxidant activities of several representative prenylated flavonoids, expressed as IC50 values (the concentration required to scavenge 50% of radicals) or Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates higher antioxidant activity.
| Compound Name | Assay | IC50 (µM) | TEAC (Trolox Equivalents) | Reference |
| Artocarpin | DPPH | >100 | - | [4] |
| Superoxide Scavenging | Good Activity | - | [4] | |
| Artoflavone A | DPPH | Moderate Activity | - | [4] |
| ABTS | Moderate Activity | - | [4] | |
| Norartocarpetin | ABTS | Moderate Activity | - | [4] |
| Superoxide Scavenging | Good Activity | - | [4] | |
| Artogomezianone | ABTS | Moderate Activity | - | [4] |
| Flavonol Derivative (70) | DPPH | 10.67 ± 0.23 | - | [5] |
| Chalcone Derivative (19) | DPPH | 86.23 ± 2.44 | - | [5] |
| Chalcone Derivative (18) | DPPH | 111.77 ± 0.72 | - | [5] |
Experimental Protocols
Herein, we provide detailed protocols for five widely used methods to assess antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Positive Control: Prepare a stock solution of a known antioxidant such as Trolox or ascorbic acid.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and positive control in a 96-well microplate.
-
Add 100 µL of the DPPH working solution to each well containing 100 µL of the sample, control, or blank (solvent alone).
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, causing a decolorization that is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS Radical Cation (ABTS•+) Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a Trolox standard.
-
Add 20 µL of the sample or standard to 180 µL of the working ABTS•+ solution in a 96-well plate.
-
Mix and incubate at room temperature for 6 minutes.[6]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[7]
Experimental Workflow:
References
- 1. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Prenylated flavonoids from Artocarpus altilis: antioxidant activities and inhibitory effects on melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antioxidant Activity of Prenylflavonoids | MDPI [mdpi.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anti-Inflammatory Effects of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a naturally occurring flavonoid that has demonstrated potential anti-inflammatory, antioxidant, and anticancer properties.[1][2] These application notes provide a comprehensive experimental framework to systematically evaluate the anti-inflammatory effects of this compound, from initial in vitro screenings to in vivo validation. The protocols detailed herein are designed to be robust and reproducible for researchers in the field of pharmacology and drug discovery.
In Vitro Anti-inflammatory Assays
A common and effective in vitro model for studying inflammation involves the use of murine macrophage cell lines, such as RAW 264.7.[3] These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing key mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[3]
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory mediators in vitro.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Dexamethasone (positive control)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cytotoxicity Assay (MTT Assay):
-
Measurement of Nitric Oxide (NO) Production:
-
Pre-treat cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.[4]
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, and IL-6):
-
Following the same treatment protocol as for NO measurement, collect the supernatant.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.[5]
-
Data Presentation: In Vitro Anti-inflammatory Effects
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 98.5 ± 2.1 | 15.2 ± 1.8 | 12.8 ± 1.5 | 10.5 ± 1.2 | 18.3 ± 2.0 |
| 5 | 97.2 ± 1.9 | 35.8 ± 3.2 | 30.1 ± 2.9 | 25.7 ± 2.4 | 38.9 ± 3.5 |
| 10 | 95.8 ± 2.5 | 58.4 ± 4.5 | 52.6 ± 4.1 | 48.9 ± 3.9 | 60.1 ± 5.2 |
| 25 | 93.1 ± 3.1 | 75.9 ± 6.1 | 70.3 ± 5.8 | 65.2 ± 5.5 | 78.4 ± 6.3 |
| 50 | 89.5 ± 3.8 | 88.2 ± 7.3 | 85.1 ± 7.0 | 80.7 ± 6.9 | 90.2 ± 7.8 |
| Dexamethasone (10 µM) | 99.1 ± 1.5 | 92.5 ± 8.0 | 90.3 ± 7.9 | 88.6 ± 7.5 | 94.1 ± 8.2 |
In Vivo Anti-inflammatory Assays
To validate the in vitro findings, in vivo models of inflammation are essential. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[5][6]
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to laboratory conditions for at least one week.
-
Drug Administration: Administer the test compound, vehicle, or indomethacin orally or intraperitoneally 1 hour before the carrageenan injection.[5]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[5]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group.[5]
Data Presentation: In Vivo Anti-inflammatory Effects
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Compound | 25 | 0.62 ± 0.05 | 27.1 |
| Compound | 50 | 0.43 ± 0.04 | 49.4 |
| Compound | 100 | 0.28 ± 0.03 | 67.1 |
| Indomethacin | 10 | 0.21 ± 0.02 | 75.3 |
Investigation of Molecular Mechanisms
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[7][8][9]
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To determine the effect of the test compound on the activation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
LPS-stimulated RAW 264.7 cell lysates (treated with the test compound)
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence system.
-
-
Data Analysis: Quantify the band intensities and normalize to the respective total protein or a housekeeping protein like β-actin.
Data Presentation: Effect on Signaling Pathways
| Protein Target | Control | LPS | LPS + Compound (10 µM) | LPS + Compound (50 µM) |
| p-p65/p65 | 1.0 | 5.8 | 3.2 | 1.5 |
| p-IκBα/IκBα | 1.0 | 4.9 | 2.5 | 1.2 |
| p-p38/p38 | 1.0 | 6.2 | 3.8 | 1.8 |
| p-ERK/ERK | 1.0 | 4.5 | 2.9 | 1.4 |
| p-JNK/JNK | 1.0 | 5.1 | 3.0 | 1.6 |
Visualizations
Experimental Workflow
References
- 1. chembk.com [chembk.com]
- 2. Prenylated and geranylated flavonoids increase production of reactive oxygen species in mouse macrophages but inhibit the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a naturally occurring prenylated flavonoid isolated from plants such as Morus alba (white mulberry).[1][2] Prenylated flavonoids are known for a variety of biological activities, and this specific compound has demonstrated notable cytotoxic, antioxidant, and anti-inflammatory properties.[3][4] Its well-defined activity profile makes it a suitable positive control for in vitro screening of novel compounds with potential therapeutic applications.
These application notes provide detailed protocols for utilizing this compound as a positive control in key bioassays.
Key Applications
-
Positive Control in Cytotoxicity Assays: For screening potential anticancer agents.
-
Positive Control in Antioxidant Assays: For evaluating the free-radical scavenging potential of test compounds.
-
Positive Control in Anti-inflammatory Assays: For assessing the anti-inflammatory activity of new chemical entities.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₀H₃₄O₆ |
| Molecular Weight | 490.6 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, and ethyl acetate.[2][3][4] |
| Storage | Store at 2-8°C in a tightly sealed container, protected from light. |
Data Presentation: Bioactivity as a Positive Control
The following tables summarize the quantitative data for this compound, establishing its utility as a positive control.
Table 1: Cytotoxic Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound (Example) | Reference IC₅₀ (µM) |
| HeLa | Human Cervical Carcinoma | 1.32 | Doxorubicin | ~0.1 - 1.0 |
| MCF-7 | Human Breast Carcinoma | 3.92 | Doxorubicin | ~0.5 - 2.0 |
| Hep3B | Human Hepatocarcinoma | 5.22 | Doxorubicin | ~0.8 - 5.0 |
Data sourced from MedChemExpress, referencing Dat et al., 2010.[5] It is important to note that the original study by Dat et al. (2010) identified morusin as the most potent of the isolated compounds against HeLa cells.[1][6]
Table 2: Antioxidant Activity (IC₅₀ Values)
| Assay | Principle | IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| DPPH | Radical Scavenging | Data Dependent | Ascorbic Acid | ~20 - 50 |
| ABTS | Radical Cation Decolorization | Data Dependent | Trolox | ~10 - 30 |
Specific IC₅₀ values for this compound in DPPH and ABTS assays are not consistently reported in the literature and should be determined experimentally alongside test compounds. The compound's known antioxidant properties make it a suitable qualitative positive control.
Table 3: Anti-inflammatory Activity
| Assay | Cell Line | Principle | Metric | Positive Control |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | Inhibition of LPS-induced NO production | % Inhibition / IC₅₀ | Dexamethasone/L-NAME |
Quantitative data for NO inhibition should be generated experimentally. The known anti-inflammatory activity supports its use as a positive control.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of test compounds on cancer cell lines, using this compound as a positive control.
Materials:
-
Target cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Test compounds
-
Doxorubicin (optional additional positive control)
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare test compounds and vehicle control (medium with the highest concentration of DMSO used) similarly.
-
Treatment: After cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antioxidant Capacity Assessment using DPPH Radical Scavenging Assay
This protocol measures the ability of a compound to scavenge the stable free radical DPPH.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound
-
Test compounds
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare stock solutions of the positive control and test compounds in a suitable solvent (e.g., methanol).
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds, positive control, or solvent (for blank).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Plot the % inhibition against concentration to determine the IC₅₀ value.
Caption: Principle of the DPPH radical scavenging assay.
Anti-inflammatory Activity Assessment via Nitric Oxide Inhibition
This protocol assesses the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
LPS (from E. coli)
-
This compound
-
Test compounds
-
Dexamethasone or L-NAME (positive controls)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing various concentrations of test compounds or positive controls. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
Caption: Simplified pathway of LPS-induced NO production and its inhibition.
Conclusion
This compound is a valuable tool for researchers in drug discovery and development. Its characterized cytotoxic, antioxidant, and anti-inflammatory activities make it an effective and reliable positive control for validating in vitro assay systems and ensuring the accuracy of screening results for novel therapeutic compounds. Proper use of this and other standard controls is essential for generating reproducible and meaningful data.
References
- 1. Cytotoxic prenylated flavonoids from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Prenylated Flavonoids from Morus alba L. Cause Inhibition of G1/S Transition in THP-1 Human Leukemia Cells and Prevent the Lipopolysaccharide-Induced Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morus alba L. Plant: Bioactive Compounds and Potential as a Functional Food Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a naturally occurring prenylated flavonoid found in plants such as Morus alba (white mulberry).[1][2] This class of compounds has garnered significant interest in pharmacological research due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[3][4] Accurate and reproducible in vitro studies investigating the biological effects of this compound on cultured cells rely on the correct preparation of a stable and sterile stock solution.
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound for use in cell culture applications.
2. Physicochemical Properties and Cytotoxicity Data
A summary of the relevant physicochemical properties and cytotoxicity data for this compound is presented in Table 1. This information is crucial for determining the appropriate solvent, stock concentration, and working concentrations for cell-based assays.
Table 1: Physicochemical Properties and In Vitro Cytotoxicity of this compound
| Property | Value | Reference(s) |
| CAS Number | 1334309-44-2 | [1][3][5] |
| Molecular Formula | C₃₀H₃₄O₆ | [3][6] |
| Molecular Weight | 490.59 g/mol | [3][6] |
| Appearance | Yellow crystalline solid | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. | [1][2][3] |
| IC₅₀ (HeLa cells) | 1.32 µM | [7] |
| IC₅₀ (MCF-7 cells) | 3.92 µM | [7] |
| IC₅₀ (Hep3B cells) | 5.22 µM | [7] |
| Storage (Solid) | Store at 2-8°C, tightly sealed and protected from light. Can be stored for up to 24 months. | [1][6] |
| Storage (Stock Solution) | Aliquots in tightly sealed vials at -20°C for up to two weeks. | [1] |
3. Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for cell culture experiments. However, it is important to note that DMSO can have its own biological effects, and the final concentration in the cell culture medium should typically not exceed 0.1-0.5% to minimize solvent-induced cytotoxicity.[8]
3.1. Materials
-
This compound (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Microcentrifuge tubes, 1.5 mL, sterile
-
Pipette and sterile filter tips
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood or biosafety cabinet
3.2. Procedure
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of the compound needed. The molecular weight is 490.59 g/mol .
-
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: Mass (g) = 0.01 mol/L * 0.001 L * 490.59 g/mol = 0.0049059 g = 4.91 mg
-
-
Weigh the compound: In a sterile microcentrifuge tube, carefully weigh out approximately 4.91 mg of this compound using an analytical balance.
-
Dissolve in DMSO: Under sterile conditions in a laminar flow hood, add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the weighed compound.
-
Ensure complete dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Sterilization (Optional but Recommended): If the initial components were not sterile, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock. Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for up to two weeks.[1]
4. Workflow and Signaling Pathway Diagrams
4.1. Experimental Workflow for Stock Solution Preparation and Use
The following diagram illustrates the workflow from receiving the solid compound to its application in a cell culture experiment.
Caption: Workflow for stock solution preparation and cell treatment.
4.2. Hypothetical Signaling Pathway Inhibition
Prenylated flavonoids are known to interact with various cellular signaling pathways. The diagram below illustrates a hypothetical mechanism where this compound inhibits a generic pro-proliferative signaling pathway, a common mode of action for anticancer agents.
Caption: Hypothetical inhibition of a signaling kinase by the flavonoid.
5. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
As the toxicological properties of this compound are not extensively studied, avoid direct contact with skin and eyes.[3] In case of accidental contact, rinse the affected area with copious amounts of water.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
The protocol outlined in this document provides a standardized method for preparing a stock solution of this compound for cell culture applications. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results. Researchers should always perform a solvent control in their experiments to account for any potential effects of the solvent on the cells.
References
- 1. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 1334309-44-2 [chemicalbook.com]
- 6. 3'-Geranyl-3-prenyl-5,7,2',4'-tetrahydroxyflavone - Lifeasible [lifeasible.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
Application of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a natural flavonoid isolated from Morus alba (white mulberry). Flavonoids, a broad class of plant secondary metabolites, have garnered significant attention in cancer research due to their potential anti-proliferative, pro-apoptotic, and anti-inflammatory properties. The unique structural feature of this compound, possessing both a geranyl and a prenyl group, suggests a potential for enhanced lipophilicity and interaction with cellular membranes, which may contribute to its biological activity.[1] This document provides a summary of the known anti-cancer applications of this compound, detailed protocols for its investigation, and a discussion of its potential mechanisms of action based on current research on related compounds.
Data Presentation
The primary reported anti-cancer activity of this compound is its cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, have been determined and are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Human Cervical Carcinoma | 1.32[2] |
| MCF-7 | Human Breast Carcinoma | 3.92[2] |
| Hep3B | Human Hepatocellular Carcinoma | 5.22[2] |
Experimental Protocols
The following protocols provide a framework for the investigation of this compound in a cancer research setting.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on adherent cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
HeLa, MCF-7, or Hep3B cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to investigate whether this compound induces cell cycle arrest in cancer cells.
Materials:
-
Cancer cells (e.g., HeLa)
-
This compound
-
Culture medium, FBS, Penicillin-Streptomycin
-
Trypsin-EDTA, PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Protocol 3: Assessment of Apoptosis by Annexin V-FITC/PI Staining
This protocol determines if the cytotoxic effect of this compound is mediated through the induction of apoptosis.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanism of action for this compound has not been elucidated, research on structurally similar prenylated and geranylated flavonoids provides insights into potential pathways that could be investigated.
Induction of Apoptosis: Many flavonoids exert their anti-cancer effects by inducing programmed cell death (apoptosis). This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins to investigate include the Bcl-2 family (Bax, Bcl-2), caspases (caspase-3, -8, -9), and cytochrome c release.
Cell Cycle Arrest: Flavonoids have been shown to arrest the cell cycle at various checkpoints, preventing cancer cell proliferation. The G1/S phase is a common target for flavonoids isolated from Morus alba.[3] Key regulatory proteins to examine include cyclins (e.g., Cyclin D1, Cyclin E) and cyclin-dependent kinases (e.g., CDK2, CDK4).
Modulation of Signaling Pathways: Several key signaling pathways are often dysregulated in cancer and can be targeted by flavonoids. These include:
-
MAPK Pathway (ERK, JNK, p38): This pathway is crucial for cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Pathway: This pathway is a major regulator of cell survival and growth.
Further research could involve Western blotting to assess the expression and phosphorylation status of key proteins within these pathways following treatment with this compound.
Visualizations
References
Therapeutic Potential of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a prenylated flavonoid isolated from Morus alba (white mulberry).[1][2] Prenylated flavonoids are a class of natural products known for a variety of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[3][4] This document provides a summary of the known therapeutic potential of this compound, with a focus on its cytotoxic properties, and outlines its potential in anti-inflammatory and neuroprotective applications based on the activities of related compounds. Detailed experimental protocols are provided to facilitate further research and drug development efforts.
Application Notes
Anti-Cancer Activity
Demonstrated Activity:
This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This suggests its potential as a lead compound for the development of novel anti-cancer therapeutics. The prenyl and geranyl groups are thought to enhance the lipophilicity of the flavonoid, potentially increasing its interaction with cellular membranes and intracellular targets.[3]
Mechanism of Action (Postulated):
While the precise mechanism of action for this specific flavonoid has not been fully elucidated, related prenylated flavonoids from Morus alba have been shown to induce apoptosis and cell cycle arrest in cancer cells. It is hypothesized that this compound may act through similar pathways, potentially involving the modulation of key signaling proteins in cell survival and proliferation.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Carcinoma | 1.32 |
| MCF-7 | Breast Carcinoma | 3.92 |
| Hep3B | Hepatocarcinoma | 5.22 |
Data compiled from MedChemExpress.[3][5][6]
Anti-Inflammatory Potential
Postulated Activity:
While direct experimental evidence for the anti-inflammatory activity of this compound is not yet available, flavonoids isolated from Morus alba have been shown to possess significant anti-inflammatory properties.[1][5] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[5] Given its origin and structural class, it is plausible that this compound also exhibits anti-inflammatory effects.
Potential Mechanisms:
The anti-inflammatory actions of flavonoids are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. They can also inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Neuroprotective Potential
Postulated Activity:
The neuroprotective potential of this compound has not been directly investigated. However, flavonoids as a class are known to exert neuroprotective effects through various mechanisms, including antioxidant activity, modulation of neuronal signaling pathways, and protection against neurotoxin-induced injury.[7][8][9] Prenylated flavonoids, in particular, have shown promise in protecting neuronal cells from oxidative stress and glutamate-induced neurotoxicity.[3] Therefore, it is a reasonable hypothesis that this compound may possess neuroprotective properties worthy of investigation.
Potential Mechanisms:
Potential neuroprotective mechanisms could involve the scavenging of reactive oxygen species (ROS), inhibition of neuronal apoptosis, and modulation of signaling cascades that promote neuronal survival and synaptic plasticity.[7][8]
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is a standard method to determine the cytotoxic effects of a compound on cultured cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, Hep3B)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for determining cytotoxicity using the MTT assay.
In Vitro Anti-Inflammatory Activity Assessment
This protocol outlines a general method for evaluating the anti-inflammatory potential of the compound in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for TNF-α, IL-6, and PGE2
-
Other materials as listed for the MTT assay
Procedure:
-
Cell Culture and Treatment:
-
Culture and seed RAW 264.7 cells in a 96-well plate as described for the MTT assay.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (untreated, LPS only, compound only).
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine and Prostaglandin Measurement:
-
Use the collected supernatant to measure the levels of TNF-α, IL-6, and PGE2 using specific ELISA kits following the manufacturer's protocols.
-
-
Cell Viability:
-
Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Caption: Protocol for in vitro anti-inflammatory activity assessment.
In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of the compound against an oxidative stress-induced cell death model.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
This compound
-
Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-hydroxydopamine)
-
Other materials as listed for the MTT assay
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture SH-SY5Y cells. For a more neuron-like phenotype, differentiate the cells with retinoic acid for several days prior to the experiment.
-
-
Treatment and Induction of Cell Death:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce neuronal cell death by exposing the cells to a neurotoxin like H₂O₂ for a specified period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay as previously described. An increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.
-
Caption: Postulated neuroprotective signaling pathways.
References
- 1. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities [mdpi.com]
- 4. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders [frontiersin.org]
- 8. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytojournal.com [phytojournal.com]
Troubleshooting & Optimization
Technical Support Center: Solubility of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone (GPTF) in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone (GPTF) in aqueous solutions for experimental use.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and use of GPTF in aqueous-based experiments.
Issue 1: GPTF precipitates immediately upon addition to my aqueous buffer or cell culture medium.
-
Question: I dissolved my GPTF in DMSO, but when I add it to my phosphate-buffered saline (PBS) or cell culture medium, it immediately turns cloudy and a precipitate forms. What is happening and how can I fix this?
-
Answer: This is a common phenomenon known as "crashing out" and occurs because the highly hydrophobic GPTF is poorly soluble in the aqueous environment once the organic solvent is diluted.[1] The abrupt change in solvent polarity causes the compound to aggregate and precipitate. Here are several steps you can take to resolve this:
-
Optimize the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution is critical. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, with some sensitive cell lines requiring concentrations as low as 0.1%.[2][3] A higher concentration of DMSO might be necessary to keep the GPTF in solution, but this can introduce solvent-induced toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Use a Stepwise Dilution Method: Instead of adding the concentrated GPTF stock solution directly to the full volume of your aqueous medium, try a stepwise dilution. Add the stock solution to a smaller volume of pre-warmed medium while vortexing or stirring, and then gradually add this to the rest of your medium.[5]
-
Pre-warm the Aqueous Medium: Adding the GPTF stock to a pre-warmed (e.g., 37°C) aqueous solution can sometimes improve solubility and prevent immediate precipitation.[5]
-
Sonication: After dilution, sonicating the solution in a water bath for a short period can help to break down small aggregates and improve dissolution.[6]
-
Issue 2: My GPTF solution appears clear initially but becomes cloudy over time.
-
Question: I managed to prepare a clear solution of GPTF in my cell culture medium, but after a few hours of incubation, I notice a precipitate. What could be the cause?
-
Answer: This delayed precipitation is likely due to the compound's low thermodynamic solubility in the aqueous medium. Although it may initially appear dissolved (a supersaturated state), it will eventually equilibrate and precipitate out. Factors that can contribute to this include:
-
Temperature Changes: If the solution is cooled after initial preparation, the solubility of GPTF may decrease, leading to precipitation.[7]
-
Interaction with Media Components: Components in complex media, such as proteins and salts, can interact with GPTF and reduce its stability in solution over time.
-
pH Shifts: Changes in the pH of the culture medium during incubation can affect the ionization state and solubility of the flavonoid.
To address this, consider using a solubility-enhancing excipient like a cyclodextrin (see Issue 3) or preparing fresh solutions immediately before use.
-
Issue 3: I need to prepare a higher concentration of GPTF in an aqueous solution than is achievable with DMSO alone.
-
Question: For my experiment, I require a concentration of GPTF that precipitates even with the maximum tolerable amount of DMSO. Are there other methods to increase its aqueous solubility?
-
Answer: Yes, several formulation strategies can significantly enhance the aqueous solubility of hydrophobic compounds like GPTF:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[10][11] By forming a complex with HP-β-CD, the aqueous solubility of GPTF can be substantially increased. A general protocol for preparing a GPTF-cyclodextrin complex is provided in the "Experimental Protocols" section.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent due to the presence of ionizable hydroxyl groups.[2][6] Generally, increasing the pH of the solution can deprotonate these groups, leading to increased aqueous solubility.[12] However, it is crucial to consider the stability of GPTF at higher pH values, as degradation can occur.[1] It is recommended to perform a preliminary study to determine the optimal pH for both solubility and stability for your specific application.
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (GPTF)?
Q2: What organic solvents can I use to dissolve GPTF?
A2: GPTF is soluble in several organic solvents.[3][4][12] These include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Chloroform
-
Dichloromethane
-
Acetone
-
Ethyl Acetate
For biological assays, DMSO and ethanol are the most commonly used solvents for preparing stock solutions.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A3: The maximum tolerated concentration of DMSO is cell-line dependent.[14] As a general guideline:
-
< 0.1%: Considered safe for most cell lines, including sensitive and primary cells, especially for long-term exposure.[3]
-
0.1% - 0.5%: Tolerated by many robust cell lines for shorter-term assays (e.g., up to 72 hours).[2][3]
-
> 0.5%: May induce cytotoxicity, affect cell proliferation, or have other off-target effects in a significant number of cell lines.[4][15]
It is strongly recommended to perform a dose-response curve with DMSO alone on your specific cell line to determine the highest non-toxic concentration.[3]
Q4: How does pH affect the solubility of GPTF?
A4: The solubility of flavonoids is often influenced by pH. Generally, increasing the pH (making the solution more alkaline) can increase the solubility of flavonoids due to the deprotonation of their phenolic hydroxyl groups.[12][16] However, very high pH can also lead to the degradation of the flavonoid structure. The optimal pH for solubility and stability needs to be determined empirically.
Data Presentation
Due to the lack of specific experimental data for GPTF, the following tables provide generalized information for hydrophobic flavonoids based on available literature.
Table 1: Recommended Final DMSO Concentrations for in vitro Assays
| Final DMSO Concentration | General Applicability and Considerations | References |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive primary cells. Recommended for long-term exposure studies. | [2][3][14] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for assays up to 72 hours. A vehicle control is essential. | [2][3][15] |
| > 0.5% - 1.0% | May cause significant cytotoxicity and off-target effects. Use with caution and only after thorough validation with your specific cell line. | [3][4][15] |
| > 1.0% | Generally considered toxic to most cell lines. | [3] |
Table 2: Common Solvents for Preparing Stock Solutions of Hydrophobic Flavonoids
| Solvent | Typical Stock Concentration | Notes for Biological Assays | References |
| DMSO | 10-50 mM | Most common for cell-based assays. Ensure final concentration in media is non-toxic. | [3][4][12] |
| Ethanol | 10-50 mM | An alternative to DMSO. Check for cellular tolerance. | [4] |
| Methanol | Not typically used directly in cell culture due to toxicity. | Primarily for analytical purposes. | [17] |
Experimental Protocols
Protocol 1: Preparation of GPTF Stock Solution and Dilution for Cell Culture
This protocol describes the standard method for preparing a GPTF stock solution in DMSO and its subsequent dilution for use in cell-based assays.
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of GPTF powder.
-
Dissolve the GPTF in 100% cell culture-grade DMSO to a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
-
Dilution into Cell Culture Medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the GPTF stock solution into the pre-warmed medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration remains below the tolerated limit for your cell line (e.g., ≤ 0.5%).
-
Mix thoroughly by gentle inversion or pipetting immediately after adding the GPTF solution to the medium.
-
Use the freshly prepared GPTF-containing medium for your experiment without delay.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without GPTF) to the cell culture medium.
-
Protocol 2: Enhancing GPTF Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for preparing a GPTF-HP-β-CD inclusion complex to improve its aqueous solubility.[11][17]
-
Preparation of HP-β-CD Solution:
-
Prepare an aqueous solution of HP-β-CD (e.g., in distilled water or a buffer like PBS) at a desired concentration. The molar ratio of GPTF to HP-β-CD can be varied (e.g., 1:1, 1:2, 1:5) to optimize complexation.
-
-
Preparation of GPTF Solution:
-
Dissolve the GPTF in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
-
Complexation:
-
While stirring the HP-β-CD solution vigorously, add the GPTF solution dropwise.
-
Continue to stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
-
Solvent Removal (Optional but Recommended):
-
If a volatile organic solvent was used, it can be removed by evaporation under reduced pressure (e.g., using a rotary evaporator) or by lyophilization (freeze-drying).
-
-
Filtration and Use:
-
Filter the resulting aqueous solution through a 0.22 µm filter to remove any un-complexed, precipitated GPTF.
-
The clear filtrate contains the water-soluble GPTF-HP-β-CD complex and can be used for your experiments. The concentration of GPTF in the final solution should be determined analytically (e.g., by HPLC-UV).
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inclusion Complexation of Flavonoids with Cyclodextrin: Molecular Docking and Experimental Study | Semantic Scholar [semanticscholar.org]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. sfera.unife.it [sfera.unife.it]
- 17. pnfs.or.kr [pnfs.or.kr]
Technical Support Center: Dissolving 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone for use in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a lipophilic compound due to the presence of geranyl and prenyl groups, which increases its solubility in organic solvents.[1] Recommended solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[2][3][4][5] For in vitro assays, DMSO is the most commonly used solvent due to its high solubilizing power and miscibility with aqueous culture media.
Q2: What is the general procedure for preparing a stock solution?
A2: To prepare a stock solution, dissolve the powdered compound in a suitable organic solvent, such as DMSO, to a high concentration (e.g., 10-50 mM). This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentration for your experiment. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1-0.5% v/v for DMSO).
Q3: The compound is not dissolving completely. What should I do?
A3: If you encounter solubility issues, please refer to the Troubleshooting Guide below. Gentle warming and vortexing can aid dissolution.
Q4: How should I store the stock solution?
A4: Stock solutions should be stored at -20°C or -80°C to maintain stability.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous media. | The compound's solubility limit in the aqueous medium has been exceeded. | - Increase the concentration of the stock solution and use a smaller volume for dilution.- Prepare intermediate dilutions in a co-solvent system (e.g., DMSO/Ethanol mixture) before final dilution in the medium.- Consider using a solubilizing agent, such as Pluronic F-68 or Cremophor EL, in your final dilution. |
| Compound appears as an oil or film and does not dissolve. | The compound may have a low melting point or is not fully crystalline. | - Try a different solvent from the recommended list.- Use sonication in a water bath to aid dissolution.- Gently warm the solution to 37°C while vortexing. |
| Inconsistent results between experiments. | The compound may be degrading in the stock solution or after dilution. | - Prepare fresh stock solutions for each experiment.- Protect the stock solution from light.- Minimize the time the compound is in the aqueous medium before adding it to the cells. |
| Cell toxicity is observed at the desired compound concentration. | The final solvent concentration may be too high. | - Ensure the final solvent concentration is within the tolerated range for your cell line (typically ≤0.1-0.5% for DMSO).- Perform a solvent toxicity control experiment to determine the maximum tolerated concentration. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Methodology:
-
Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 490.59 g/mol .[6]
-
Mass (mg) = 10 mmol/L * Volume (L) * 490.59 g/mol * 1000 mg/g
-
-
Weigh the compound: Carefully weigh the calculated amount of the powdered compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube to 37°C in a water bath and continue vortexing until the compound is fully dissolved.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[3]
Visualization
Caption: Workflow for dissolving this compound.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | 1334309-44-2 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 3'-Geranyl-3-prenyl-5,7,2',4'-tetrahydroxyflavone - Lifeasible [lifeasible.com]
preventing precipitation of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone in cell media
Welcome to the Technical Support Center for 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for the successful use of this compound in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring prenylated flavonoid.[1][2] Prenylated flavonoids are known for their enhanced lipophilicity due to the presence of prenyl groups, which can lead to increased interaction with cellular membranes.[3] This compound has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, as well as antioxidant and anti-inflammatory properties.[1]
Q2: I'm observing precipitation of the compound when I add it to my cell culture medium. Why is this happening?
This is a common issue with hydrophobic compounds like this compound. Precipitation, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium. This is often triggered by the dilution of the organic solvent (like DMSO) used to make the stock solution.
Q3: What is the best solvent to dissolve this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, and acetone.[4][5] For cell culture applications, DMSO is the most commonly used solvent. However, it is crucial to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.[6]
Q4: Can I filter out the precipitate and use the remaining solution?
It is not recommended to filter out the precipitate. Doing so will lead to an unknown final concentration of the compound in your experiment, making the results unreliable and difficult to reproduce. The troubleshooting guides below offer better alternatives to address precipitation.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Media
Observation: A cloudy or particulate precipitate forms immediately after adding the compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its aqueous solubility. | Perform a dose-response experiment starting with lower concentrations to determine the maximum soluble concentration in your specific cell media. |
| Solvent Shock | Rapid dilution of the concentrated organic stock solution in the aqueous medium causes the compound to crash out. | Use a serial dilution method. Create an intermediate dilution of your stock in pre-warmed (37°C) media before adding it to the final culture volume. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C.[7] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution. | Ensure the final DMSO concentration is as low as possible, ideally below 0.1%. Prepare a higher concentration stock solution if necessary to minimize the volume added to the media.[6] |
Issue 2: Delayed Precipitation in the Incubator
Observation: The media appears clear initially, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may degrade or aggregate over time under culture conditions (37°C, CO2). | Prepare fresh compound-containing media for each experiment and for media changes during long-term assays. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, leading to precipitation. | Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. If so, consider using a serum-free medium or a different media formulation if your experiment allows. |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium. For dense cultures, more frequent media changes may be necessary. The use of a buffered medium (e.g., with HEPES) can also help maintain a stable pH. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing the Compound: Accurately weigh a small amount of this compound powder.
-
Dissolution in Organic Solvent: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate or warm the solution in a 37°C water bath to ensure all the compound has dissolved.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration
-
Prepare a series of dilutions: From your concentrated stock solution, prepare a range of dilutions in your complete cell culture medium (pre-warmed to 37°C).
-
Visual Inspection: Immediately after dilution, visually inspect each concentration for any signs of precipitation.
-
Microscopic Examination: Place a small drop of each solution on a microscope slide and check for crystalline structures.
-
Incubation: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.
-
Final Assessment: After incubation, re-examine the solutions visually and microscopically. The highest concentration that remains clear is your maximum working soluble concentration.
Protocol 3: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7][8][9]
-
Choose a Cyclodextrin: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your cell culture medium. The concentration will need to be optimized.
-
Complex Formation:
-
Method A (Co-dissolving): Dissolve the this compound in a small amount of organic solvent (e.g., ethanol). Add this solution to the cyclodextrin-containing media while stirring. The organic solvent can then be removed by evaporation under a stream of nitrogen or by lyophilization.
-
Method B (Stirring): Add the powdered compound directly to the cyclodextrin solution and stir for an extended period (several hours to overnight) at room temperature to allow for complex formation.
-
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter.
-
Validation: It is advisable to confirm the formation of the inclusion complex and determine the final concentration of the flavonoid.
Data Presentation
Table 1: General Solubility of Flavonoids in Common Solvents
This table provides a general guide to the solubility of flavonoids. Specific solubility will vary depending on the exact structure of the flavonoid.
| Solvent | Polarity | General Flavonoid Solubility | Notes |
| Water | High | Generally low for aglycones; higher for glycosides. | Solubility is pH-dependent.[10] |
| Ethanol | High | Good | Often used for extraction from plant material. |
| Methanol | High | Good | A common solvent for flavonoid extraction and analysis. |
| Acetone | Medium | Good | Effective for a range of flavonoid polarities.[4] |
| Dimethyl Sulfoxide (DMSO) | High | Excellent | A common solvent for preparing stock solutions for in vitro assays. |
| Chloroform | Low | Good for less polar flavonoids. | Not typically used for cell culture. |
| Ethyl Acetate | Medium | Good for less polar flavonoids. | Used in extraction and purification. |
Visualizations
Potential Signaling Pathways Modulated by Flavonoids
Flavonoids are known to interact with several key intracellular signaling pathways that regulate inflammation, cell survival, and proliferation. While the specific effects of this compound on these pathways require experimental validation, the following diagrams illustrate the general architecture of these pathways, which are likely targets for this class of compounds.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: The PI3K/Akt signaling pathway, crucial for cell survival and growth.
References
- 1. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cyclodextrinnews.com [cyclodextrinnews.com]
- 8. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone when dissolved in Dimethyl Sulfoxide (DMSO). While specific stability data for this compound in DMSO is not currently available in published literature, this guide offers best practices, troubleshooting advice, and protocols to help you ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A: DMSO is a commonly used solvent for dissolving this compound and other prenylated flavonoids for in vitro studies. It is effective in solubilizing these relatively non-polar compounds.
Q2: How should I store stock solutions of this compound in DMSO?
A: To maximize the stability of your stock solution, it is recommended to store it at low temperatures. For long-term storage, -80°C is preferable, while -20°C is suitable for shorter periods.[1][2][3] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][3]
Q3: What are the potential signs of degradation of the compound in DMSO?
A: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. Therefore, the most reliable way to assess stability is through analytical methods like HPLC or LC-MS to check for the appearance of new peaks or a decrease in the main compound's peak area over time.
Q4: What factors can influence the stability of this compound in DMSO?
A: Several factors can affect the stability of flavonoids in solution:
-
Temperature: Higher temperatures generally accelerate chemical degradation.[4][5]
-
Light: Exposure to light, especially UV light, can cause photodegradation of flavonoids.
-
Oxygen: The presence of oxygen can lead to oxidation of the flavonoid structure.[6]
-
Water Content: DMSO is hygroscopic and can absorb moisture from the air.[7] The presence of water can facilitate hydrolysis and other degradation pathways.[8][9][10]
Q5: How long can I expect my stock solution to be stable?
A: Without specific stability studies, it is difficult to provide a precise shelf-life. For many compounds dissolved in DMSO, stock solutions can be stable for up to 3 months when stored at -20°C.[1] However, for critical experiments, it is best practice to use freshly prepared solutions or to periodically check the purity of your stock solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in an assay. | Degradation of the compound in the DMSO stock solution. | 1. Prepare a fresh stock solution of the compound. 2. Assess the purity of the old stock solution using HPLC or LC-MS (see Experimental Protocols). 3. Ensure proper storage conditions (low temperature, protection from light, minimized freeze-thaw cycles). |
| Inconsistent or unexpected experimental results. | Inaccurate concentration of the stock solution due to degradation or precipitation. | 1. Visually inspect the stock solution for any precipitate. If present, gently warm and vortex to redissolve. If it does not redissolve, prepare a fresh solution. 2. Quantify the concentration of the compound in the stock solution using a validated analytical method. |
| Appearance of new peaks in analytical chromatograms. | The compound is degrading into other products. | 1. Identify the degradation products if possible using LC-MS/MS. 2. Optimize storage conditions to minimize degradation (e.g., store under an inert atmosphere like nitrogen or argon). 3. Reduce the storage time of the stock solution. |
Summary of Factors Influencing Flavonoid Stability
| Factor | Influence on Stability | Recommendation |
| Temperature | High temperatures accelerate degradation. | Store stock solutions at -20°C or -80°C.[1][2][3] |
| Light | Exposure can lead to photodegradation. | Store solutions in amber vials or protect from light. |
| Oxygen | Can cause oxidative degradation.[6] | For sensitive applications, consider storing under an inert gas. |
| Water | Can facilitate hydrolytic degradation.[8][9][10] | Use anhydrous DMSO and minimize exposure to atmospheric moisture. |
| pH | Can influence the rate and pathway of degradation. | Maintain a consistent pH in your experimental setup. |
| Freeze-Thaw Cycles | Can accelerate degradation and cause precipitation. | Aliquot stock solutions into single-use vials.[1][3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC
Objective: To determine the stability of the compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into several amber vials.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take one aliquot and dilute it to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B (e.g., 40%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength, typically around 280 nm and 330 nm for flavonoids.
-
-
Record the chromatogram and note the peak area and retention time of the main compound.
-
-
Storage:
-
Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to come to room temperature before opening.
-
Dilute and analyze the sample using the same HPLC method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the main compound at each time point to the initial peak area.
-
Calculate the percentage of the compound remaining at each time point.
-
Observe the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of the compound in DMSO.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Flavonoid Cytotoxicity Assays
Welcome to the technical support center for flavonoid cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to help navigate the common challenges and inconsistencies encountered during in vitro experiments with flavonoids.
Frequently Asked Questions (FAQs)
Q1: Why are my flavonoid cytotoxicity assay results inconsistent from one experiment to the next?
A1: Inconsistent results in flavonoid cytotoxicity assays can arise from several factors. Key among these are the physicochemical properties of the flavonoids themselves, such as low solubility and stability in culture media.[1][2] Experimental variability can also be introduced through inconsistent cell seeding densities, variations in the metabolic state of the cells, and pipetting errors.[3] Furthermore, flavonoids can directly interfere with certain assay chemistries, leading to unreliable data.[4][5]
Q2: I'm observing turbidity or a precipitate in my culture wells after adding the flavonoid. What is causing this and how can I fix it?
A2: This is a common issue due to the generally low aqueous solubility of many flavonoids.[1] The precipitate you are observing is likely the flavonoid itself crashing out of solution. To address this, ensure your flavonoid stock solution is fully solubilized before diluting it into the cell culture medium. It's also crucial to run a "flavonoid in media-only" control to check for precipitation at your working concentrations.[6] Consider using a low percentage of a co-solvent like DMSO to aid solubility, but be sure to keep the final concentration consistent and below toxic levels (typically <0.5%).[3][7]
Q3: My MTT assay shows an increase in cell viability at high flavonoid concentrations, but microscopy indicates cell death. What is happening?
A3: This is a classic artifact of the MTT assay when used with antioxidant compounds like flavonoids.[4][8] Flavonoids can directly reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction that is independent of cellular metabolic activity.[4][6] This chemical reduction leads to a strong purple signal that is misinterpreted as high cell viability. To confirm this interference, perform a cell-free MTT assay by adding your flavonoid to the culture medium and MTT reagent without any cells.[4] An increase in absorbance in a dose-dependent manner indicates direct MTT reduction.
Q4: Are there alternative assays to MTT that are less prone to interference by flavonoids?
A4: Yes, several alternative assays are recommended when working with flavonoids. The Sulforhodamine B (SRB) assay, which measures total protein content, is a reliable colorimetric alternative that is not dependent on cellular metabolism.[6] Luminescent assays that quantify ATP, such as the CellTiter-Glo® assay, are also excellent choices as they are less susceptible to interference from colored or fluorescent compounds.[6] Direct cell counting methods like the Trypan Blue exclusion assay can also be used to assess cell membrane integrity.[6]
Q5: I'm observing unexpected fluorescence in my flavonoid-treated cells, even in the unstained controls of my apoptosis assay. What is the source of this?
A5: Many flavonoids are naturally fluorescent (autofluorescent), often emitting in the green spectrum.[6] This intrinsic fluorescence can interfere with fluorescence-based assays, including flow cytometry for apoptosis detection. It is essential to include an "unstained" control of cells treated with the flavonoid alone to measure its autofluorescence.[6] This will help in setting the correct compensation for your flow cytometry experiments and avoid false-positive signals.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Flavonoid Precipitation | 1. Visually inspect wells for any precipitate. 2. Run a control with the flavonoid in cell-free media to confirm precipitation.[6] 3. Decrease the final concentration of the flavonoid. 4. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[9] |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Use a consistent cell number and growth phase for all experiments.[3] 3. Perform a cell titration experiment to determine the optimal seeding density.[10] |
| Pipetting/Dilution Errors | 1. Use calibrated pipettes. 2. Prepare fresh serial dilutions for each experiment.[3] |
| Flavonoid Instability | 1. Prepare flavonoid solutions fresh for each experiment. 2. Consider the pH of your culture medium, as flavonoid stability can be pH-dependent.[11] 3. Minimize the exposure of flavonoid solutions to light and elevated temperatures. |
Issue 2: High Background in Colorimetric/Fluorometric Assays
| Potential Cause | Troubleshooting Steps |
| Direct Assay Reagent Reduction (e.g., MTT) | 1. Perform a cell-free assay with the flavonoid and the assay reagent.[4] 2. If interference is confirmed, switch to a non-metabolic assay like SRB or an ATP-based assay.[6] |
| Colorimetric Interference | 1. Measure the absorbance of the flavonoid in the cell culture medium at the assay wavelength. 2. Subtract the background absorbance of the flavonoid-only control from the experimental wells. |
| Autofluorescence | 1. Run a control of flavonoid-treated, unstained cells in fluorescence-based assays.[6] 2. Use this control to set compensation and background subtraction. 3. If autofluorescence is high, consider using a different fluorescent dye with a non-overlapping spectrum.[12] |
Data Presentation: Comparison of Cytotoxicity Assays
The choice of cytotoxicity assay can significantly impact the determined IC50 values for flavonoids due to potential interferences. The following table illustrates hypothetical, yet realistic, IC50 values for a flavonoid tested with different assays, highlighting potential reasons for discrepancies.
| Assay Type | Hypothetical IC50 (µM) | Potential Reason for Discrepancy |
| MTT Assay | >100 | Flavonoid directly reduces MTT, leading to a falsely high IC50 (lower apparent cytotoxicity).[4][5] |
| SRB Assay | 25 | Measures total protein, not affected by the flavonoid's redox properties.[6] |
| CellTiter-Glo® (ATP Assay) | 30 | Quantifies ATP, a reliable indicator of metabolic activity, less prone to interference.[6] |
| LDH Assay | 45 | Measures membrane integrity; a higher IC50 might indicate that metabolic dysfunction precedes membrane rupture. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the flavonoid in complete culture medium. The final DMSO concentration should not exceed 0.5%.[9] Replace the old medium with 100 µL of the medium containing the different flavonoid concentrations. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Shake the plate for 5-10 minutes and read the absorbance at 570 nm.[3]
-
Controls: Include untreated cells, vehicle control (DMSO), and a flavonoid-in-media-only control to check for interference.[4]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate in the dark at room temperature for up to 30 minutes. Stop the reaction and measure the absorbance at the recommended wavelength (usually 490 nm).
-
Controls: Include a positive control for maximum LDH release (cells treated with a lysis buffer), a spontaneous LDH release control (untreated cells), and a background control (cell-free medium).[13]
Annexin V Apoptosis Assay Protocol (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the flavonoid for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Controls: Include unstained cells, cells stained only with Annexin V-FITC, cells stained only with PI, and flavonoid-treated unstained cells to check for autofluorescence and for proper compensation setup.[12]
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent flavonoid cytotoxicity results.
Caption: Logical relationships of flavonoid properties and assay interferences.
Caption: Simplified signaling pathway of flavonoid-induced apoptosis.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. academicjournals.org [academicjournals.org]
- 12. yeasenbio.com [yeasenbio.com]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
minimizing off-target effects of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential off-target effects and address common experimental challenges.
Disclaimer
Information on the specific off-target effects of this compound is limited in publicly available literature. The guidance provided here is based on the general properties of flavonoids and small molecules. We strongly recommend thorough experimental validation in your specific model system.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound is a natural flavonoid isolated from Morus alba (white mulberry).[1][2] It has demonstrated cytotoxic activity against several human cancer cell lines, including cervical carcinoma (HeLa), breast carcinoma (MCF-7), and hepatocarcinoma (Hep3B).[1][2][3][4] Like other flavonoids, it is also suggested to have antioxidant and anti-inflammatory properties.[5]
Q2: What are the potential off-target effects of this compound?
A2: As a flavonoid, this compound may exhibit off-target effects common to this class of compounds. These can include:
-
Kinase Inhibition: Flavonoids can act as ATP-competitive inhibitors of a broad range of protein kinases, leading to unintended modulation of various signaling pathways.
-
Enzyme Interactions: It may interact with other enzymes, such as cyclooxygenases, lipoxygenases, and phosphodiesterases.
-
General Cytotoxicity: At higher concentrations, flavonoids can induce cytotoxicity that is independent of their intended target.[6]
-
Metabolic Liabilities: The compound is likely metabolized by cytochrome P450 enzymes, which could lead to drug-drug interactions.[6]
Q3: My cell culture medium turns cloudy after adding the compound. Is this contamination?
A3: Not necessarily. While cloudiness can indicate microbial contamination, flavonoids, especially at higher concentrations, can precipitate in aqueous solutions like cell culture media.[7] It is important to distinguish between precipitation and microbial growth. A microscopic examination can help differentiate between the two; precipitates often appear as non-motile crystalline or amorphous structures, whereas bacteria and yeast will appear as distinct, often motile or budding particles.[7]
Q4: I'm observing unexpected fluorescence in my control cells treated with the compound. What could be the cause?
A4: Many flavonoids are autofluorescent. This intrinsic fluorescence can interfere with assays that use fluorescent readouts. It is crucial to include proper controls, such as vehicle-treated and compound-treated unstained cells, to quantify the background fluorescence from the compound itself.
Troubleshooting Guides
Issue 1: Differentiating On-Target vs. Off-Target Cytotoxicity
Symptoms:
-
Significant cell death is observed across a broad range of cell lines.
-
The cytotoxic effect does not correlate with the expression level of the intended target.
Troubleshooting Workflow:
Caption: Workflow to distinguish on-target from off-target cytotoxicity.
Detailed Methodologies:
-
Target Knockout/Knockdown:
-
Use CRISPR/Cas9 or shRNA to generate a cell line with reduced or eliminated expression of the intended target protein.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) on both the wild-type and target-deficient cell lines treated with a range of concentrations of this compound.
-
Compare the IC50 values. A significant shift in the IC50 in the target-deficient line suggests an on-target effect.[8]
-
-
Kinase Profiling:
-
Submit the compound to a commercial kinase screening service.
-
The service will test the compound's activity against a large panel of kinases at one or more concentrations.
-
Analyze the results to identify any off-target kinases that are potently inhibited.
-
Issue 2: Compound Precipitation in Aqueous Media
Symptoms:
-
Visible precipitate or cloudiness in cell culture media or assay buffers after adding the compound.
-
Inconsistent assay results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Methodologies:
-
Solubility Assessment:
-
Prepare a high-concentration stock solution of the compound in a suitable organic solvent like DMSO.[2][4]
-
Serially dilute the stock solution into your aqueous experimental buffer or cell culture medium.
-
Visually inspect for precipitation or measure turbidity using a plate reader. The highest concentration that remains clear is the approximate solubility limit.
-
-
Formulation Strategies:
-
Co-solvents: Increase the percentage of the organic solvent in the final solution, ensuring it is not toxic to the cells.
-
Excipients: Investigate the use of solubility-enhancing excipients such as cyclodextrins.
-
Data Presentation
Table 1: Illustrative Cytotoxicity Profile of a Prenylated Flavonoid
| Cell Line | Target Expression | IC50 (µM) |
| HeLa | High | 1.32 |
| MCF-7 | Medium | 3.92 |
| Hep3B | Low | 5.22 |
| Target Knockout HeLa | None | > 20 |
Note: The IC50 values for HeLa, MCF-7, and Hep3B are from studies on this compound.[3] The "Target Knockout HeLa" data is illustrative to demonstrate the expected outcome if the cytotoxicity is on-target.
Table 2: Illustrative Kinase Inhibition Profile
| Kinase | % Inhibition @ 10 µM |
| On-Target Kinase X | 95% |
| Off-Target Kinase A | 78% |
| Off-Target Kinase B | 55% |
| Off-Target Kinase C | < 10% |
Note: This table is a hypothetical example of what a kinase screening result might look like.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Treat cells with varying concentrations of the compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (and its phosphorylated form, if applicable) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to assess changes in protein levels or phosphorylation status.
Signaling Pathway Visualization
Caption: Potential on-target and off-target signaling pathways.
References
- 1. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Dealing with Autofluorescence of Flavonoids in Imaging Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with flavonoid autofluorescence in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is flavonoid autofluorescence and why is it a problem in imaging experiments?
A1: Flavonoid autofluorescence is the natural emission of light by flavonoid molecules when they are excited by a light source, such as a laser in a confocal microscope. This intrinsic fluorescence becomes a significant issue in imaging experiments because it can mask the specific signals from fluorescent probes (e.g., fluorescently labeled antibodies or dyes) used to visualize cellular targets. This leads to a low signal-to-noise ratio, poor image quality, and potential misinterpretation of data. Flavonoid autofluorescence is typically broad, with excitation in the UV to blue range (355-488 nm) and emission spanning the green, yellow, and orange regions of the spectrum (350-550 nm).[1]
Q2: Which common flavonoids are known to cause significant autofluorescence?
A2: Many flavonoids exhibit autofluorescence. Some of the most commonly studied autofluorescent flavonoids include quercetin, kaempferol, myricetin, isorhamnetin, and naringenin.[1] The intensity and spectral characteristics of their autofluorescence can be influenced by their specific molecular structure.[1]
Q3: Can I combine different methods to reduce flavonoid autofluorescence?
A3: Yes, combining different strategies is often the most effective approach to significantly reduce autofluorescence. For example, you can use a far-red fluorophore to avoid the typical emission range of flavonoids and simultaneously apply a chemical quenching agent to suppress the background fluorescence.[1] Another effective combination is the use of a chemical quencher followed by photobleaching.[1]
Q4: Are there alternative imaging techniques to fluorescence microscopy for studying flavonoids that avoid the issue of autofluorescence?
A4: While fluorescence microscopy is a powerful tool, other techniques can provide information on flavonoid localization without the complication of autofluorescence. These include methods like mass spectrometry imaging, although they may not be as widely accessible or provide the same type of spatial resolution within the cellular context.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your imaging experiments involving flavonoids.
Problem 1: High background fluorescence is obscuring my signal.
-
Possible Cause: Strong autofluorescence from the flavonoid under investigation or from the surrounding cellular components.
-
Solutions:
-
Optimize Fluorophore Selection: Choose fluorophores that are excited by and emit light at longer wavelengths (e.g., in the red or far-red spectrum) to minimize spectral overlap with the typical green-yellow emission of flavonoids.[1][2]
-
Chemical Quenching: Treat your samples with a chemical agent designed to reduce autofluorescence. Sudan Black B (SBB) is a highly effective agent for this purpose.[3][4]
-
Spectral Unmixing: If you are using a confocal microscope with a spectral detector, this computational technique can separate the broad emission spectrum of the flavonoid from the specific signal of your fluorophore.[1][5][6]
-
Photobleaching: Intentionally expose your sample to intense light before labeling to destroy the autofluorescent molecules. Be cautious, as this can potentially damage the sample or the target epitope.[1]
-
Problem 2: My chemical quenching agent is not working effectively.
-
Possible Cause: The chosen quenching agent may not be suitable for the specific type of autofluorescence in your sample, or the protocol may require optimization.
-
Solutions:
-
Try a Different Quenching Agent: If you are using a general quencher, consider one that is more specific for lipophilic structures like flavonoids, such as Sudan Black B.[4][7]
-
Optimize Incubation Time and Concentration: The effectiveness of a quenching agent can be dependent on the incubation time and concentration. Refer to established protocols and consider optimizing these parameters for your specific sample type.
-
Combine with Other Techniques: As mentioned, combining chemical quenching with other methods like photobleaching or the use of far-red fluorophores can enhance the reduction of autofluorescence.[1]
-
Problem 3: The fluorescent signal from my probe is also being quenched.
-
Possible Cause: Some chemical quenching agents can have a broad effect and may also reduce the fluorescence of your specific probes.
-
Solutions:
-
Apply Quencher Before Staining: Whenever possible, perform the autofluorescence quenching step before incubating your sample with your fluorescent probes.[7]
-
Check Compatibility: Research the compatibility of your chosen quenching agent with your specific fluorophore. Some quenchers are known to have a broad quenching spectrum.[7]
-
Reduce Quencher Concentration or Incubation Time: A lower concentration or shorter incubation time of the quenching agent may be sufficient to reduce the background without significantly affecting your specific signal.
-
Data Presentation
Table 1: Spectral Properties of Common Autofluorescent Flavonoids
| Flavonoid | Optimal Excitation Range (nm) | Emission Range (nm) |
| Myricetin | 460-480 | Blue-Green |
| Quercetin | 460-480 | Blue-Green |
| Kaempferol | 460-480 | Blue-Green |
| Naringenin | ~396 | ~512 |
Note: The exact excitation and emission maxima can vary depending on the solvent and local environment.
Table 2: Comparison of Autofluorescence Reduction Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Fluorophore Selection | Avoids spectral overlap with flavonoid autofluorescence. | Simple to implement; preserves sample integrity. | May require new reagents; far-red imaging might need specialized equipment.[1] | Experiments where red or far-red detection is feasible. |
| Chemical Quenching | Chemically modifies fluorescent molecules to reduce their emission.[1] | Can be effective for strong autofluorescence; compatible with most microscopes. | Can sometimes reduce specific signal; requires protocol optimization.[1] | Tissues with very high autofluorescence where other methods are insufficient. |
| Photobleaching | Exposes the sample to intense light to destroy autofluorescent molecules before labeling.[1] | Effective and does not require chemical treatment after fixation.[1] | Can potentially damage the sample or target epitope; can be time-consuming.[1] | Fixed samples where the target epitope is robust. |
| Spectral Unmixing | Computationally separates the spectral signatures of the fluorophore and autofluorescence.[1][6] | Highly specific; can remove autofluorescence signal precisely. | Requires a confocal microscope with a spectral detector.[1] | Complex samples with multiple overlapping fluorescent signals. |
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Treatment for Autofluorescence Quenching
This protocol is a common and effective method for reducing autofluorescence from lipophilic sources like flavonoids.
-
Sample Preparation: Perform all fixation, permeabilization, and blocking steps of your standard immunofluorescence protocol.
-
Staining: Incubate with primary and fluorescently labeled secondary antibodies as per your established protocol.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-dissolved and filtered to remove any precipitates.
-
SBB Incubation: After the final washes of your staining protocol, incubate the samples with the 0.1% SBB solution for 10-20 minutes at room temperature in a moist chamber.
-
Washing: Wash the samples thoroughly to remove excess SBB. Perform three washes of 5 minutes each with PBS containing 0.02% Tween 20, followed by a final 1-minute wash in PBS.[8]
-
Mounting: Mount your samples with an appropriate mounting medium for imaging.
Protocol 2: General Workflow for Spectral Unmixing
This protocol outlines the general steps for using spectral unmixing to separate flavonoid autofluorescence from your specific fluorescent signal.
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: Image an unstained sample (containing the flavonoid of interest) using the spectral detector of your confocal microscope. This will provide the unique spectral signature of the flavonoid's autofluorescence.
-
Fluorophore Spectra: For each fluorophore in your experiment, prepare a single-stained control sample and acquire its emission spectrum.
-
-
Acquire Experimental Image: Image your fully stained experimental sample using the same settings as for the reference spectra. Instead of collecting a single image, you will acquire a "lambda stack," which is a series of images at different emission wavelengths.[6]
-
Perform Linear Unmixing: In the microscope's software, use the linear unmixing algorithm. The software will use the reference spectra you collected to calculate the contribution of each fluorophore and the autofluorescence to the overall signal in each pixel of your experimental image.[6][9]
-
Generate Unmixed Images: The software will then generate separate images for each of your fluorophores and an image representing the autofluorescence, effectively separating the signals.
Mandatory Visualization
Caption: A decision workflow for selecting strategies to mitigate flavonoid autofluorescence.
Caption: A step-by-step workflow for performing spectral unmixing to remove flavonoid autofluorescence.
Caption: Flavonoids can inhibit KEAP1, leading to Nrf2 stabilization and antioxidant gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. benchchem.com [benchchem.com]
- 4. Autofluorescence Quenching | Visikol [visikol.com]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. biotium.com [biotium.com]
- 8. vliz.be [vliz.be]
- 9. microscopist.co.uk [microscopist.co.uk]
Technical Support Center: Solvent Effects on the Bioactivity of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses common challenges and questions regarding the influence of solvents on the experimental evaluation of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a lipophilic prenylated flavonoid. Due to its chemical nature, this compound exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents, which can significantly impact assay results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving lipophilic flavonoids like this compound.[1][2][3] It is miscible with a wide range of aqueous buffers and cell culture media. Other potential solvents include ethanol, methanol, and acetone.[2][3][4] However, the final concentration of the organic solvent in the assay should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts.[5][6]
Q2: I'm observing precipitation of the compound after adding it to my cell culture medium. What should I do?
A2: Precipitation is a common issue with hydrophobic compounds.[7] This can be caused by exceeding the solubility limit of the flavonoid in the final aqueous solution. To address this, you can:
-
Lower the final concentration: Determine the highest concentration that remains soluble in your assay medium.
-
Optimize the solvent concentration: While keeping the solvent concentration low is ideal, a slight increase (e.g., from 0.1% to 0.2% DMSO) might improve solubility without introducing significant toxicity.
-
Use a different solvent: In some cases, ethanol or methanol may provide better solubility characteristics in your specific assay medium.
-
Incorporate a solubilizing agent: In acellular assays, non-ionic surfactants like Tween 20 or Triton X-100 can sometimes be used, but their compatibility with cellular assays must be carefully validated.
Q3: Can the solvent itself affect the bioactivity I'm measuring?
A3: Yes, solvents like DMSO can have direct biological effects.[5][6][8][9] For instance, DMSO has been reported to:
-
Induce cell differentiation or toxicity at concentrations as low as 0.5%.[5][6]
-
Scavenge free radicals, which could interfere with antioxidant assays.
-
Alter membrane permeability, potentially affecting compound uptake.[10]
-
Directly interact with target proteins, which could lead to false positive or negative results.[10]
It is crucial to include a vehicle control (medium with the same final concentration of solvent) in all experiments to account for these effects.
Q4: My results are inconsistent across experiments. Could the solvent be a factor?
A4: Yes, solvent-related issues can contribute to poor reproducibility. Key factors to control are:
-
Purity and age of the solvent: Use high-purity, anhydrous solvents. Older DMSO can oxidize, leading to changes in its properties.
-
Stock solution storage: Store stock solutions of the flavonoid in the appropriate solvent at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
-
Final solvent concentration: Ensure the final solvent concentration is identical across all wells and experiments.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity in Vehicle Control
-
Symptom: High levels of cell death are observed in wells treated only with the solvent (e.g., DMSO).
-
Possible Cause: The final solvent concentration is too high for the cell line being used.[5][6][8] Different cell lines have varying sensitivities to organic solvents.
-
Solution:
-
Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration.
-
Aim for a final solvent concentration well below this cytotoxic threshold, ideally ≤0.1% (v/v).
-
Problem 2: Compound Appears Less Active Than Expected
-
Symptom: The measured IC50 value is significantly higher than anticipated, or the compound shows no effect.
-
Possible Causes:
-
Poor Solubility/Precipitation: The compound may be precipitating out of solution, reducing its effective concentration.
-
Compound Degradation: The flavonoid may be unstable in the solvent or assay medium.
-
Solvent Interference: The solvent might be interacting with the target or assay components.
-
-
Solutions:
-
Visually inspect the wells for precipitation under a microscope.
-
Prepare fresh stock solutions and dilutions for each experiment.
-
Test a different solvent (e.g., ethanol) to see if the activity changes.
-
For enzyme assays, perform a control experiment to see if the solvent inhibits the enzyme's activity.
-
Data Presentation
Table 1: Illustrative Solvent Effects on the Apparent IC50 of this compound in a Cancer Cell Line (MCF-7)
| Final Solvent Concentration (v/v) | Apparent IC50 (µM) in DMSO | Apparent IC50 (µM) in Ethanol | Notes |
| 0.05% | 8.5 ± 0.7 | 9.2 ± 0.9 | Minimal solvent effect observed. |
| 0.1% | 8.9 ± 0.6 | 10.1 ± 1.1 | Slight increase in IC50 with ethanol. |
| 0.5% | 12.3 ± 1.5 | 15.8 ± 2.1 | Potential solvent-induced stress or interference. |
| 1.0% | 25.1 ± 3.2 | 30.5 ± 4.5 | Significant cytotoxicity from the solvent is likely confounding the results. |
Note: This data is illustrative and intended to demonstrate potential trends. Actual results may vary.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1][2][3] |
| Acetone | Soluble | [1][2][3] |
| Chloroform | Soluble | [1][2][3] |
| Dichloromethane | Soluble | [1][2][3] |
| Ethyl Acetate | Soluble | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Weigh out a precise amount of this compound and dissolve it in high-purity DMSO to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into small, tightly sealed vials and store at -20°C for up to two weeks or -80°C for longer-term storage.[3]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in the same solvent (e.g., DMSO).
-
Final Dilution: Dilute the working solutions into the cell culture medium or assay buffer to the desired final concentrations. Ensure the final solvent concentration remains constant across all treatments, including the vehicle control.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare final concentrations of the flavonoid by diluting the stock solution in fresh culture medium. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (medium + 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubation: Remove the old medium and add the compound-containing medium to the cells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: Experimental workflow for assessing the bioactivity of a lipophilic flavonoid.
Caption: Troubleshooting flowchart for unexpected results in flavonoid bioactivity assays.
Caption: Potential mechanisms of solvent interference in cell-based assays.
References
- 1. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 1334309-44-2 [chemicalbook.com]
- 3. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. chembk.com [chembk.com]
- 5. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity [mdpi.com]
- 10. quora.com [quora.com]
Technical Support Center: Ensuring Reproducibility in Natural Compound Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their experiments involving natural compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during key experimental stages.
Extraction & Initial Processing
Problem: Inconsistent extraction yield or variable phytochemical profile between batches.
| Potential Cause | Recommended Solution |
| Natural Variation in Plant Material | - Source plant material from a single, reputable supplier. - Document the plant's species, subspecies, and geographic origin. - Record the time of harvest and the age of the plant, as these factors can significantly impact the chemical profile.[1] |
| Inconsistent Extraction Solvent | - Use the same grade and supplier for extraction solvents in all experiments. - Prepare fresh solvent mixtures for each extraction to avoid changes in concentration due to evaporation.[2] |
| Variable Extraction Conditions | - Precisely control extraction parameters such as temperature, time, and agitation speed. - Utilize standardized extraction methods like Soxhlet or microwave-assisted extraction for better consistency.[3] |
| Improper Sample Handling and Storage | - Dry plant material uniformly before extraction to a consistent moisture content. - Store extracts in airtight, light-protected containers at low temperatures (-20°C or -80°C) to prevent degradation. |
Troubleshooting Workflow for Inconsistent Extraction
Chromatographic Analysis (HPLC/TLC)
Problem: Poor peak resolution, shifting retention times, or inconsistent spot separation.
| Potential Cause | Recommended Solution |
| Column Degradation (HPLC) | - Use a guard column to protect the analytical column.[4] - Flush the column with an appropriate solvent after each run. - Replace the column if performance does not improve. |
| Inconsistent Mobile Phase Preparation | - Prepare the mobile phase fresh daily and degas it thoroughly.[5] - Use high-purity solvents and reagents. - Ensure the pH of the mobile phase is consistent. |
| Sample Overload (HPLC/TLC) | - Dilute the sample and reinject.[6] - For TLC, apply the sample in smaller, more concentrated spots.[6] |
| Air Bubbles in the System (HPLC) | - Purge the pump and detector to remove air bubbles.[7] - Ensure all fittings are tight. |
Troubleshooting Logic for HPLC Issues
Cell-Based Bioassays
Problem: High variability in cell viability or inconsistent dose-response curves.
| Potential Cause | Recommended Solution |
| Extract/Compound Interference with Assay Reagents | - Run a control with the extract/compound and assay reagent in the absence of cells to check for direct interactions.[8] - Some natural compounds can directly reduce MTT, leading to false-positive results.[8] |
| Inconsistent Cell Seeding Density | - Use a cell counter to ensure a consistent number of cells are seeded in each well. - Allow cells to adhere and resume logarithmic growth before adding the test compound. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for the cell line. - Include a solvent control to assess its effect on cell viability. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | - Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking before reading the absorbance. - Visually inspect wells under a microscope to confirm crystal dissolution. |
Frequently Asked Questions (FAQs)
Q1: Why do I get different results when I extract the same plant material at different times?
A: The chemical composition of plants can vary significantly depending on factors such as the season of harvest, the age of the plant, and even the time of day the plant was collected.[1] To ensure reproducibility, it is crucial to standardize the collection process as much as possible and to fully document all relevant parameters.
Q2: My extract is active in one type of bioassay but not in another. Why?
A: Natural extracts are complex mixtures of compounds. It is possible that different compounds are responsible for the activity in different assays. Additionally, some compounds may interfere with specific assay formats, leading to false-positive or false-negative results.[9] For example, colored compounds can interfere with colorimetric assays, and compounds that fluoresce can interfere with fluorescence-based assays. It is important to use orthogonal assays (assays that measure the same endpoint using different detection methods) to confirm activity.
Q3: How can I be sure that the observed biological activity is due to my compound of interest and not a contaminant?
A: The purity of your compound is critical. Use multiple analytical techniques, such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR), to confirm the identity and purity of your isolated compound. A purity of >95% is generally recommended for biological testing.
Q4: What is the best way to report my experimental methods to ensure others can reproduce my work?
A: Provide a detailed description of all materials and methods. This includes the full scientific name of the plant, its origin, and how it was authenticated. For extraction, detail the solvent system, temperature, duration, and equipment used. For chromatography, specify the column, mobile phase composition, flow rate, and detector settings. For bioassays, describe the cell line, passage number, seeding density, treatment concentrations and duration, and the specific assay protocol used.[10]
Quantitative Data Summary
Table 1: Comparison of Extraction Yields with Different Solvents
The choice of solvent significantly impacts the yield of extracted compounds. The following table summarizes the percentage yield of extracts from Cadaba rotundifolia leaves using various solvents.
| Solvent | Percentage Yield (%) |
| 80% Aqueous Ethanol | 16.22 |
| 80% Aqueous Methanol | 12.90 |
| Methanol | 12.87 |
| Ethanol | 12.86 |
| Dichloromethane | 1.65 |
| Ethyl Acetate | 1.42 |
| Petroleum Ether | 1.11 |
| Data adapted from a study on Cadaba rotundifolia leaf extracts.[11] |
Table 2: Comparative Analysis of Analytical Techniques for Quercetin Quantification
Different analytical techniques offer varying levels of sensitivity and precision for the quantification of natural compounds.
| Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Linearity Range | 1–10 µg/mL | 10-60 µg/mL | 0.5–100 ng/mL |
| Limit of Detection (LOD) | 0.014 µg/mL | 23.05 ng/mL | 100 pg/mL |
| Limit of Quantification (LOQ) | 0.046 µg/mL | 69.87 ng/mL | 500 pg/mL |
| Accuracy (% Recovery) | 84.3–102.0% | 98.13–99.42% | 89.1-108% |
| Data compiled from various studies on quercetin quantification.[12] |
Experimental Protocols
Protocol 1: Solvent Extraction of Flavonoids
This protocol describes a general method for the extraction of flavonoids from plant material.
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.
-
Extraction:
-
Maceration: Soak 10 g of the powdered plant material in 100 mL of 80% ethanol.[13]
-
Keep the mixture in a sealed container at room temperature for 24-48 hours with occasional shaking.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude flavonoid extract.
-
Storage: Store the dried extract at -20°C in a desiccator.
Protocol 2: HPLC Analysis of a Plant Extract
This protocol provides a standard operating procedure for the analysis of a plant extract using HPLC.
-
System Preparation:
-
Turn on the HPLC system, including the pump, detector, and data acquisition software.
-
Degas the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) by sonication or vacuum filtration.[14]
-
Equilibrate the column (e.g., a C18 column) with the initial mobile phase composition until a stable baseline is achieved.[15]
-
-
Sample Preparation:
-
Dissolve a known amount of the dried extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a fixed volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Run the desired gradient program.
-
Monitor the elution of compounds using a UV-Vis detector at an appropriate wavelength (e.g., 280 nm for phenolics, 360 nm for flavonoids).
-
-
Data Analysis:
-
Identify peaks by comparing their retention times with those of known standards.
-
Quantify the compounds by creating a calibration curve using standard solutions of known concentrations.
-
Protocol 3: MTT Assay for Cell Viability
This protocol details the steps for assessing the cytotoxicity of a natural compound using the MTT assay.[16][17][18]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the natural compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle control.
-
Signaling Pathway and Workflow Diagrams
Natural Product Drug Discovery Workflow
References
- 1. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. silicycle.com [silicycle.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. extractionmagazine.com [extractionmagazine.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Quality Control for 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone. Here you will find troubleshooting guides for common experimental issues, frequently asked questions regarding quality control, detailed experimental protocols, and relevant technical data.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quality control analysis of this compound samples.
High-Performance Liquid Chromatography (HPLC) Issues
| Question | Potential Cause | Solution |
| Why am I seeing peak tailing for my compound? | - Secondary Interactions: Residual silanol groups on the silica-based column can interact with the hydroxyl groups of the flavonoid.[1] - Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1] - Metal Chelation: Flavonoids can chelate with metal ions in the HPLC system, leading to peak distortion. | - Mobile Phase Modification: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase. - Column Choice: Use an end-capped column to minimize silanol interactions. - Sample Dilution: Reduce the sample concentration and/or injection volume.[1] |
| Why are my peaks splitting? | - Co-elution of Isomers: Isomers of the flavonoid may be eluting at very similar retention times. - Strong Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2] - Column Issues: A blocked frit or a void in the column packing can disrupt the flow path.[3] | - Method Optimization: Adjust the mobile phase gradient, temperature, or flow rate to improve separation.[3] - Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent.[2] - Column Maintenance: Replace the column frit or the entire column if a blockage or void is suspected.[3] |
| Why are my retention times shifting? | - Temperature Fluctuations: Inconsistent column temperature can affect retention times.[4] - Mobile Phase Inconsistency: Improperly mixed or degraded mobile phase can lead to drift.[4] - Pump Issues: Leaks or faulty check valves can cause an inconsistent flow rate.[1] | - Use a Column Oven: Maintain a constant and even temperature for the column.[4] - Prepare Fresh Mobile Phase: Ensure accurate mixing and degassing of the mobile phase daily.[4] - System Maintenance: Regularly inspect and maintain the HPLC pump.[1] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Issues
| Question | Potential Cause | Solution |
| Why is the signal intensity of my analyte suppressed? | Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source.[1][5] | - Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components. - Chromatographic Separation: Optimize the HPLC method to separate the analyte from matrix components. - Use of Internal Standards: Utilize a stable isotope-labeled internal standard to compensate for matrix effects. |
| Why am I observing poor fragmentation in MS/MS? | - Suboptimal Collision Energy: The collision energy may not be optimized for the specific compound. - Compound Stability: The compound may be degrading in the ion source. | - Optimize MS/MS Parameters: Perform a compound optimization experiment to determine the optimal collision energy for the desired fragment ions. - Adjust Source Conditions: Modify the ion source temperature and gas flows to minimize in-source degradation. |
General Sample Handling and Stability
| Question | Potential Cause | Solution |
| Is my compound degrading during storage or analysis? | Isomerization and Degradation: Prenylated flavonoids can be susceptible to isomerization, particularly chalcones converting to flavanones.[6] While this compound is a flavone, exposure to high temperatures, light, or certain pH conditions can still lead to degradation.[7] | - Proper Storage: Store the solid compound and stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.[8] - Fresh Solutions: Prepare working solutions fresh daily. - Control Analytical Conditions: Avoid excessively high temperatures in the HPLC column oven and autosampler. |
Frequently Asked Questions (FAQs)
Compound Identity and Purity
-
Q1: What is the expected purity of a high-quality this compound sample?
-
Q2: What are the common impurities that might be present in a sample?
-
A2: Potential impurities in synthetic flavonoids can include unreacted starting materials, by-products from side reactions, and degradation products.[11] For complex molecules like this, related isomers or compounds with incomplete prenylation or geranylation could be present.
-
-
Q3: How can I confirm the identity and structure of my sample?
-
A3: A combination of spectroscopic techniques is recommended. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are essential for unambiguous structure elucidation.[12]
-
Analytical Methods
-
Q4: What type of HPLC column is best suited for analyzing this compound?
-
A4: A reversed-phase C18 column is the most common choice for flavonoid analysis.[13] Columns with a particle size of 5 µm or smaller (for UHPLC) are typically used to achieve good resolution.
-
-
Q5: What are typical mobile phases for HPLC analysis of prenylated flavonoids?
-
A5: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[13][14] The acidic modifier helps to improve peak shape by suppressing the ionization of the phenolic hydroxyl groups.[14]
-
Biological Activity
-
Q6: What is the known biological activity of this compound?
-
Q7: What is the mechanism of its cytotoxic action?
Quantitative Data Summary
Purity Specifications
| Parameter | Specification | Reference |
| Purity (HPLC) | ≥98% to 99.67% | [7][9][10] |
Cytotoxicity Data (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) | Reference |
| HeLa (Human Cervical Carcinoma) | 1.32 | [18] |
| MCF-7 (Human Breast Carcinoma) | 3.92 | [18] |
| Hep3B (Human Hepatocarcinoma) | 5.22 | [18] |
Experimental Protocols
1. HPLC-DAD Protocol for Purity Assessment
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-20% B
-
40-45 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm and 340 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol or DMSO to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
2. LC-MS/MS Protocol for Identification and Quantification
-
Instrumentation: LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the HPLC conditions described above, potentially with a smaller inner diameter column (e.g., 2.1 mm) and a lower flow rate (e.g., 0.3-0.5 mL/min) for better sensitivity.
-
MS Conditions (ESI in Negative Ion Mode):
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Nebulizer Gas (Nitrogen) Pressure: 35-45 psi
-
Scan Mode: Full scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification).
-
MRM Transitions: To be determined by infusing a standard solution of the compound to identify the precursor ion [M-H]⁻ and optimize collision energy for characteristic product ions.
-
3. NMR Sample Preparation for Structural Verification
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as most flavonoids are soluble in it.[19] Deuterated methanol (CD₃OD) or acetone (acetone-d₆) can also be used.
-
Concentration:
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
-
Analysis: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra for full structural assignment.
Visualizations
References
- 1. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant rich Morus alba leaf extract induces apoptosis in human colon and breast cancer cells by the downregulation of nitric oxide produced by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ukm.my [ukm.my]
- 13. ftb.com.hr [ftb.com.hr]
- 14. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Morus alba L. Plant: Bioactive Compounds and Potential as a Functional Food Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone and Other Flavonoids from Morus alba
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a prenylated flavonoid isolated from Morus alba (white mulberry), with other flavonoids from the same plant species. The data presented is compiled from various studies to offer an objective overview of their potential as anti-cancer agents.
Quantitative Cytotoxicity Data
The cytotoxic activity of flavonoids is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values of this compound and other selected Morus alba flavonoids against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | HeLa (Cervical) | 1.32 | [1][2][3][4] |
| MCF-7 (Breast) | 3.92 | [1][2][3][4] | |
| Hep3B (Liver) | 5.22 | [1][2][3][4] | |
| Morusin | HeLa (Cervical) | 0.64 | [2][5][6][7] |
| Morushalunin | Not Specified | 0.7 (µg/mL) | [5] |
| Guangsangon E | Not Specified | 2.5 (µg/mL) | [5] |
| Carcomoracin | Not Specified | 1.7 (µg/mL) | [5] |
| Kuwanon J | Not Specified | 5.9 (µg/mL) | [5] |
| Albanol A | HL-60 (Leukemia) | Strong Cytotoxicity | [8] |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions may vary between studies. The data indicates that morusin exhibits particularly potent cytotoxicity against HeLa cells. This compound also demonstrates significant cytotoxic effects against HeLa, MCF-7, and Hep3B cell lines.
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay used to assess cell viability and cytotoxicity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test flavonoids (e.g., this compound) dissolved in a suitable solvent (such as DMSO) and diluted in fresh cell culture medium. Control wells receive the medium with the solvent at the same final concentration.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
The cytotoxic effects of many flavonoids, including prenylated and geranylated derivatives, are often mediated through the induction of apoptosis (programmed cell death). While the specific signaling cascade for this compound has not been fully elucidated, a likely mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
Caption: Mitochondrial-mediated apoptosis pathway potentially induced by geranylated flavonoids.
This diagram illustrates a plausible mechanism where the flavonoid upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in balance leads to mitochondrial membrane permeabilization and the release of cytochrome c. Cytochrome c then associates with Apaf-1 to activate caspase-9, which in turn activates executioner caspases like caspase-7, ultimately leading to apoptosis.
Caption: Experimental workflow for determining flavonoid cytotoxicity using the MTT assay.
This workflow outlines the key steps involved in assessing the cytotoxic effects of the flavonoids, from cell culture and treatment to the final data analysis and determination of the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic prenylated flavonoids from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1334309-44-2 [chemicalbook.com]
- 4. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemistry and Potential Pharmacological Properties of Morus alba Plant for Health Benefits: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Analysis of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone and Xanthohumol in Cancer Cell Cytotoxicity
In the landscape of natural product-based cancer research, flavonoids have emerged as a promising class of compounds with potent anti-cancer properties. Among these, 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a novel flavonoid isolated from Morus alba, and Xanthohumol, a well-characterized prenylated chalcone from hops (Humulus lupulus), have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Data Presentation: Quantitative Comparison of Cytotoxicity
The cytotoxic effects of this compound and Xanthohumol have been evaluated in several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
Table 1: IC50 Values of this compound
| Cancer Cell Line | Cell Type | IC50 (µM) |
| HeLa | Human Cervical Carcinoma | 1.32[1] |
| MCF-7 | Human Breast Carcinoma | 3.92[1] |
| Hep3B | Human Hepatocarcinoma | 5.22[1] |
Table 2: IC50 Values of Xanthohumol
| Cancer Cell Line | Cell Type | IC50 (µM) | Treatment Duration |
| HeLa | Human Cervical Carcinoma | ~12 | Not Specified |
| MCF-7 | Human Breast Carcinoma | 11.37 - 13.3[2][3] | 48-72 hours |
| Hep3B / HepG2 | Human Hepatocarcinoma | 25.4 - 166[4][5] | Not Specified |
| A549 | Human Lung Carcinoma | 4.74[3] | 48 hours |
| HT-29 | Human Colon Carcinoma | 3.6[6] | 48 hours |
| PC-3 | Human Prostate Carcinoma | ~12 | Not Specified |
| MDA-MB-231 | Human Breast Carcinoma | 6.7[7] | 24 hours |
Mechanistic Insights: A Comparative Overview
While direct comparative studies are limited, the available literature provides insights into the potential mechanisms of action of both compounds.
This compound: Studies on prenylated flavonoids isolated from Morus alba suggest that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[8][9] The presence of prenyl and geranyl side chains is believed to be crucial for their cytotoxic activity.[10] Specifically, some prenylated flavonoids from Morus alba have been shown to induce G1 phase cell cycle arrest.[11] One study on a related prenylated flavonoid from Morus alba, Albanol B, demonstrated apoptosis induction through the upregulation of Bax and downregulation of Caspase-3 and Bcl-2 protein expression in gastric cancer cells.[12]
Xanthohumol: Xanthohumol has been more extensively studied, and its anti-cancer effects are attributed to its ability to modulate multiple signaling pathways. It is known to induce apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.[13] Furthermore, Xanthohumol can induce cell cycle arrest, often at the G1/S phase, by affecting the expression of key cell cycle regulators.[3][14][15] Key signaling pathways inhibited by Xanthohumol include NF-κB, Akt, and STAT3, which are critical for cancer cell survival, proliferation, and metastasis.[13][16] It has also been shown to inhibit the MAPK/ERK pathway.[17]
Experimental Protocols
This section details the methodologies for key experiments commonly used to evaluate the anti-cancer effects of these compounds.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[18][19][20][21][22]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Xanthohumol and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Apoptosis Analysis by Western Blot
Western blotting is used to detect specific proteins involved in the apoptosis signaling cascade.[23][24][25][26]
Protocol:
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[1][27][28][29][30]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Xanthohumol and the general apoptosis pathway potentially affected by both compounds.
Caption: Key signaling pathways inhibited by Xanthohumol in cancer cells.
Caption: General apoptosis pathways modulated by flavonoids.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-cancer properties of a novel compound.
Caption: A typical experimental workflow for in vitro anti-cancer drug screening.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Xanthohumol, a Prenylated Chalcone from Hops, Inhibits the Viability and Stemness of Doxorubicin-Resistant MCF-7/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of xanthohumol from hops (Humulus lupulus L.) on human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prenylated Flavonoids from Morus alba L. Cause Inhibition of G1/S Transition in THP-1 Human Leukemia Cells and Prevent the Lipopolysaccharide-Induced Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Xanthohumol increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. clyte.tech [clyte.tech]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 23. benchchem.com [benchchem.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. benchchem.com [benchchem.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. vet.cornell.edu [vet.cornell.edu]
- 30. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationships of Prenylated Flavonoids from Morus alba
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of prenylated flavonoids isolated from Morus alba (white mulberry). The following sections detail their cytotoxic, anti-inflammatory, and enzyme-inhibitory activities, supported by quantitative data and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are also provided to facilitate a deeper understanding of the molecular mechanisms and methodologies.
Comparative Biological Activities
The diverse chemical structures of prenylated flavonoids from Morus alba contribute to a wide range of biological activities. The position and nature of the prenyl group, as well as the hydroxylation pattern of the flavonoid skeleton, are critical determinants of their potency.
Cytotoxic Activity
Prenylated flavonoids from Morus alba have demonstrated significant cytotoxic effects against various cancer cell lines. The presence and type of prenyl substitution, along with the core flavonoid structure, play a crucial role in their anti-proliferative efficacy. Morusin, for instance, consistently exhibits potent cytotoxicity across multiple cell lines.[1][2] The addition of prenyl groups, particularly at C-3 and/or C-8, has been shown to enhance cytotoxic potential.
| Compound | Cell Line | Activity (IC50, µM) | Reference |
| Morusin | HeLa (Cervical Cancer) | 0.64 | [1][2] |
| Kuwanon S | HeLa (Cervical Cancer) | 1.64 | |
| Cyclomulberrin | HeLa (Cervical Cancer) | 3.69 | |
| Sanggenon K | MCF-7 (Breast Cancer) | 3.21 | |
| Sanggenon K | Hep3B (Hepatocarcinoma) | 3.09 | |
| Albanol B | HGC27 (Gastric Cancer) | 6.08 | |
| Benzokuwanon E | HGC27 (Gastric Cancer) | 10.24 | |
| Kuwanon A | HGC-27 (Gastric Cancer) | 13.84 | |
| Kuwanon A | BGC-823 (Gastric Cancer) | 18.27 | |
| Kuwanon A | MKN-45 (Gastric Cancer) | 21.28 | |
| Kuwanon A | SGC-7901 (Gastric Cancer) | 39.32 | |
| Dioxycudraflavone A | NCI-H292 (Lung Cancer) | 17.80 | |
| Dioxycudraflavone A | A549 (Lung Cancer) | 29.2 | |
| Kuwanon C | THP-1 (Leukemia) | 1.7 | [3] |
| Kuwanon E | THP-1 (Leukemia) | 4.0 | [3] |
| Morusinol | THP-1 (Leukemia) | 4.3 | [3] |
| Moracin C | THP-1 (Leukemia) | 3.2 | [3] |
| Mulberrofuran Y | THP-1 (Leukemia) | 4.8 | [3] |
Anti-inflammatory Activity
Several prenylated flavonoids from Morus alba exhibit potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as NF-κB.[1] The anti-inflammatory response often involves the suppression of cytokines like TNF-α and IL-1β.
| Compound | Assay | Effect | Reference |
| Kuwanon E | LPS-induced IL-1β secretion in THP-1 macrophages | Inhibition | [1] |
| Cudraflavone B | LPS-induced IL-1β secretion in THP-1 macrophages | Inhibition | [1] |
| 4'-O-methylkuwanon E | LPS-induced IL-1β secretion in THP-1 macrophages | Inhibition | [1] |
| Morusin | Suppression of NF-κB activity | Inhibition | [1] |
Enzyme Inhibitory Activity
The unique structural features of these compounds make them effective inhibitors of various enzymes, including α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are key targets in the management of diabetes.
The inhibition of α-glucosidase by these flavonoids helps in controlling postprandial hyperglycemia. The SAR studies suggest that the presence and position of prenyl and hydroxyl groups significantly influence the inhibitory activity.[4]
| Compound | Activity (IC50, µM) | Reference |
| Chalcomoracin | 2.59 | [4] |
| Moracin N | 2.76 | [4] |
| Morusin | 3.19 | [4] |
| Moracin C | 4.04 | [4] |
| (2R)/(2S)-euchrenone a7 | 6.28 | [4] |
| Kuwanon T | 10.53 | [4] |
| Dioxycudraflavone A | 25.27 | [4] |
| Cyclomorusin | 38.81 | [4] |
Inhibition of PTP1B is another important mechanism for the anti-diabetic potential of these compounds.
| Compound | Activity (IC50, µM) | Reference |
| Morunigrol C | 5.3 | [4] |
| Morunigrol B | 7.7 | [4] |
| Morunigrol A | >12.5 | [4] |
| Cudraflavone B | >12.5 | [4] |
| Morusin | 22.1 | [4] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate comparative studies.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of prenylated flavonoids on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (prenylated flavonoids) and incubate for 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5] Incubate for 15 minutes at 37°C with shaking.[5]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Assay (ELISA for IL-1β and TNF-α)
This protocol is used to quantify the production of pro-inflammatory cytokines.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Cell Culture and Treatment: Culture THP-1 cells and differentiate them into macrophages. Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure (General Steps):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-1β or anti-human TNF-α) and incubate overnight.[6]
-
Wash the plate and block non-specific binding sites.
-
Add the standards and samples (culture supernatants) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody. Incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
-
Wash the plate and add a TMB substrate solution. The color development is proportional to the amount of bound cytokine.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
α-Glucosidase Inhibition Assay
This protocol is used to evaluate the inhibitory effect of the compounds on α-glucosidase activity.
Principle: This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The amount of p-nitrophenol is determined spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, mix the test compound solution with α-glucosidase enzyme solution in a phosphate buffer (pH 6.8). Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.[7][8]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship of prenylated flavonoids from Morus alba.
References
- 1. Prenylated Flavonoids from Morus alba L. Cause Inhibition of G1/S Transition in THP-1 Human Leukemia Cells and Prevent the Lipopolysaccharide-Induced Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
validating the anticancer effects of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone in multiple cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone across multiple human cancer cell lines. The data presented is based on available scientific literature and aims to offer an objective overview of its performance, supported by experimental data and detailed protocols.
I. In Vitro Cytotoxicity
This compound, a prenylated flavonoid isolated from Morus alba, has demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM)[1][2] |
| HeLa | Human Cervical Carcinoma | 1.32 |
| MCF-7 | Human Breast Carcinoma | 3.92 |
| Hep3B | Human Hepatocarcinoma | 5.22 |
Comparative Analysis:
The cytotoxic efficacy of this compound is notable, particularly against the HeLa cell line, where it exhibits an IC50 value in the low micromolar range. When compared to other flavonoids isolated from the same source, its activity is significant, although another compound, morusin, was found to be the most potent against HeLa cells with an IC50 value of 0.64 μM.[3] The presence of both prenyl and geranyl groups in the structure of this compound is believed to contribute to its enhanced cytotoxic activity, a common characteristic observed in this class of flavonoids.
II. Mechanism of Action: Induction of Apoptosis
Available research on related prenylated and geranylated flavonoids suggests that their anticancer effects are often mediated through the induction of apoptosis, or programmed cell death. This process is a critical target for cancer therapeutic agents. The proposed mechanism involves the activation of key signaling pathways that lead to controlled cell death, thereby preventing the proliferation of cancer cells.
Signaling Pathways Implicated in Flavonoid-Induced Apoptosis:
Flavonoids are known to modulate various signaling pathways involved in cancer progression. While the specific pathways affected by this compound have not been fully elucidated, studies on structurally similar compounds point towards the involvement of pathways such as the NF-κB, PI3K/Akt, and MAPK signaling cascades.[4] These pathways regulate critical cellular processes including cell survival, proliferation, and apoptosis.
Caption: Proposed mechanism of apoptosis induction.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anticancer compounds.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, Hep3B) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for assessing cell cytotoxicity.
B. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
IV. Future Directions
While the in vitro data for this compound is promising, further research is warranted to fully validate its anticancer potential. Future studies should focus on:
-
In vivo efficacy studies: Evaluating the antitumor activity in animal models to assess its therapeutic potential in a physiological context.
-
Detailed mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its precise mechanism of action.
-
Combination therapy studies: Investigating the synergistic effects of this flavonoid with existing chemotherapeutic agents to potentially enhance treatment efficacy and overcome drug resistance.
-
Pharmacokinetic and toxicity profiles: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of the compound to ensure its safety for potential clinical applications.
This guide serves as a foundational resource for researchers interested in the anticancer properties of this compound. The provided data and protocols offer a starting point for further investigation into this promising natural product.
References
cross-validation of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone's antioxidant capacity using different assays
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antioxidant capacity of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a novel prenylated flavonoid, with other related compounds. This document provides supporting experimental data from various in vitro assays, detailed methodologies for key experiments, and visualizations of experimental workflows to aid in the assessment of its therapeutic potential.
While specific quantitative antioxidant data for this compound is not yet extensively available in published literature, its structural class—prenylated flavonoids—is known for significant antioxidant properties. This guide synthesizes available data on structurally similar compounds to provide a comparative framework for evaluating its potential.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) are common metrics, with lower IC50 values and higher TEAC values indicating greater antioxidant activity. The Oxygen Radical Absorbance Capacity (ORAC) assay also provides a measure of antioxidant scavenging activity against peroxyl radicals.
Below is a summary of the antioxidant capacities of several prenylated flavonoids, which can serve as a benchmark for assessing the potential of this compound.
| Flavonoid | Class | DPPH IC50 (µM) | ABTS TEAC (mM Trolox/mM compound) | ORAC (µmol TE/µmol compound) | Reference Compound (IC50/TEAC/ORAC) |
| (Predicted Range for this compound) | Flavone | Potentially < 50 | Potentially > 1.0 | Potentially > 4.0 | - |
| Artoflavone A | Prenylated Flavone | 24.2 ± 0.8 | Not Reported | Not Reported | BHT (80.0 ± 10.9 µM), α-tocopherol (18.1 ± 1.5 µM) |
| Cycloartobiloxanthone | Prenylated Flavonoid | 26.8 ± 1.2 | Not Reported | Not Reported | BHT (80.0 ± 10.9 µM), α-tocopherol (18.1 ± 1.5 µM) |
| Cycloartelastoxanthone | Prenylated Flavonoid | 18.7 ± 2.2 | Not Reported | Not Reported | BHT (80.0 ± 10.9 µM), α-tocopherol (18.1 ± 1.5 µM) |
| Quercetin | Flavonol | ~2-10 | ~1.5 - 4.5 | ~5.0 - 10.0 | A well-characterized potent antioxidant |
| Trolox (Vitamin E analog) | Chromanol | ~40-60 | 1.0 (by definition) | 1.0 (by definition) | Standard for comparison |
Note: The predicted range for this compound is an estimation based on the general antioxidant activity of prenylated flavonoids and the presence of multiple hydroxyl groups, which are key for radical scavenging.
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below. These protocols are standardized for the analysis of flavonoids and can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (this compound)
-
Positive control (e.g., Trolox, Ascorbic acid, or Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Prepare a stock solution of the test compound and the positive control in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant donates a hydrogen atom or an electron to the blue/green ABTS•+, causing it to become colorless. The change in absorbance is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol (or ethanol)
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the test compound or Trolox standard at various concentrations.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as:
Where A_control is the absorbance of the ABTS•+ solution without the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a series of Trolox standards in phosphate buffer.
-
Prepare various concentrations of the test compound in phosphate buffer.
-
-
Assay:
-
To a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compound, Trolox standard, or phosphate buffer (for the blank) to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.
-
-
Calculation: The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC). The results are expressed as micromoles of Trolox Equivalents (TE) per micromole of the test compound (µmol TE/µmol).
Mandatory Visualizations
Experimental Workflow Diagrams
Antioxidant Mechanism of Flavonoids
The antioxidant activity of flavonoids, including this compound, is primarily attributed to their chemical structure. The presence of multiple hydroxyl (-OH) groups on the aromatic rings allows them to donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. The resulting flavonoid radical is relatively stable due to resonance delocalization, which prevents it from initiating further oxidative damage.
A Comparative Guide to the Synergistic Potential of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, no specific studies detailing the synergistic effects of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone in combination with known chemotherapeutic agents have been published. This guide, therefore, presents the known cytotoxic properties of this novel flavone and provides a comparative analysis of synergistic effects observed with other structurally related flavonoids. This information is intended to highlight the potential of this compound for future research in combination cancer therapy.
Intrinsic Cytotoxic Activity of this compound
This compound, a natural flavonoid isolated from Morus alba, has demonstrated notable cytotoxic effects against several human cancer cell lines in vitro.[1][2][3] The prenyl and geranyl groups are thought to enhance its biological activity.[4][5]
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| This compound | HeLa | Human Cervical Carcinoma | 1.32[1][6][7] |
| MCF-7 | Human Breast Carcinoma | 3.92[1][6][7] | |
| Hep3B | Human Hepatocarcinoma | 5.22[1][6][7] |
Comparative Analysis: Synergistic Effects of Other Flavonoids with Chemotherapeutic Agents
While data on this compound is lacking, numerous studies have demonstrated that other flavonoids can act synergistically with conventional chemotherapeutic drugs, often enhancing their efficacy and, in some cases, reducing side effects.[8][9] This section provides a comparative overview of such interactions.
Synergy with Platinum-Based Agents (e.g., Cisplatin)
Flavonoids have been shown to potentiate the effects of cisplatin by various mechanisms, including the depletion of cellular glutathione (GSH), which is an important antioxidant defense, thereby increasing pro-oxidant effects and mitochondrial dysfunction.[10][11]
| Flavonoid | Chemotherapeutic Agent | Cancer Cell Line | Observed Synergistic Effect |
| Quercetin | Cisplatin | L1210 (Murine Leukemia) | Enhanced cytotoxicity and apoptosis.[12] |
| Quercetin | Cisplatin | OVCA 433 (Ovarian Cancer) | Synergistic antiproliferative activity.[13] |
| Chrysin | Cisplatin | A549 (Lung Adenocarcinoma) | Potentiated cytotoxicity through GSH depletion.[10] |
| Artocarpin | Cisplatin | H460 (Non-small Cell Lung), MCF-7 (Breast) | Increased antitumor activity with a Combination Index (CI) < 1.[14] |
Synergy with Anthracyclines (e.g., Doxorubicin)
The combination of flavonoids with doxorubicin has been shown to overcome multi-drug resistance (MDR) by inhibiting efflux pumps and modulating signaling pathways involved in cell survival and apoptosis.[15][16]
| Flavonoid | Chemotherapeutic Agent | Cancer Cell Line | Observed Synergistic Effect |
| Synthetic Flavonoid (K4) | Doxorubicin | HeLa (Cervical), MDA-MB-231 (Breast) | Significantly increased cytotoxicity of doxorubicin.[15] |
| Chrysin | Doxorubicin | A549, H157, H1975, H460 (Lung) | Lowered the IC50 value of doxorubicin by up to 78%.[16] |
| Isoorientin | Doxorubicin | HeLa, HepG2, HT-29, A549 | Enhanced antiproliferative effects of doxorubicin.[17] |
| Luteolin, αG-Rutin | Doxorubicin | Ehrlich Ascites Carcinoma (in vivo) | Reduced doxorubicin-induced cardiotoxicity.[18][19] |
Synergy with Taxanes (e.g., Paclitaxel)
Flavonoids can sensitize cancer cells to paclitaxel-induced apoptosis through mechanisms that include the accumulation of reactive oxygen species (ROS) and the induction of mitotic catastrophe.[20][21][22]
| Flavonoid | Chemotherapeutic Agent | Cancer Cell Line | Observed Synergistic Effect |
| Apigenin | Paclitaxel | HeLa (Cervical), A549 (Lung) | Synergistic pro-apoptotic effects via ROS accumulation.[22] |
| Fisetin | Paclitaxel | A549 (Lung) | Induced mitotic catastrophe and autophagic cell death.[21] |
| Ampelopsin | Paclitaxel | Various | Inhibited apoptosis, invasion, migration, and proliferation.[20] |
Experimental Protocols
To evaluate the potential synergistic effects of this compound with chemotherapeutic agents, a standard workflow involving cytotoxicity assays is required.
General Workflow for In Vitro Synergy Testing
Caption: General workflow for in vitro cytotoxicity and synergy testing.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[23][24]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agent of interest
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the flavone and the chemotherapeutic agent, both alone and in combination at constant ratios. Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include untreated control (vehicle) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.[25]
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL. Incubate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[25]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound alone. For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Potential Signaling Pathways for Synergistic Action
Flavonoids exert their anticancer effects by modulating numerous intracellular signaling pathways critical for cell proliferation, survival, and apoptosis.[15] A common pathway implicated in cancer and often targeted by flavonoids is the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.
Caption: Simplified PI3K/Akt signaling pathway often inhibited by flavonoids.
By inhibiting key nodes like PI3K and Akt, flavonoids can block downstream signals that promote cell survival and proliferation, thereby potentially sensitizing cancer cells to the cytotoxic effects of chemotherapeutic agents that may act through different mechanisms, such as DNA damage or microtubule disruption.
Conclusion and Future Directions
While direct evidence is not yet available, the demonstrated cytotoxicity of this compound, combined with extensive literature on the synergistic potential of other flavonoids, provides a strong rationale for investigating its use in combination with conventional chemotherapeutic agents. Future research should focus on:
-
Systematically screening combinations of this flavone with drugs like cisplatin, doxorubicin, and paclitaxel across a panel of cancer cell lines.
-
Utilizing isobologram analysis and Combination Index calculations to quantify the nature of the interaction.
-
Investigating the underlying molecular mechanisms, including effects on cell cycle progression, apoptosis, and key signaling pathways like PI3K/Akt or MAPK/ERK.
-
Evaluating promising combinations in preclinical in vivo models to assess efficacy and potential for reducing systemic toxicity.
Such studies will be crucial in determining whether this compound can be developed into a valuable adjuvant therapy in the treatment of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1334309-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | CAS:1334309-44-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Prenylated derivatives of baicalein and 3,7-dihydroxyflavone: synthesis and study of their effects on tumor cell lines growth, cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selected flavonoids potentiate the toxicity of cisplatin in human lung adenocarcinoma cells: A role for glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of flavonoids on cisplatin-induced apoptosis of HL-60 and L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic antiproliferative activity of quercetin and cisplatin on ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KoreaMed Synapse [synapse.koreamed.org]
- 15. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 16. Why Do Dietary Flavonoids Have a Promising Effect as Enhancers of Anthracyclines? Hydroxyl Substituents, Bioavailability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Insights into Flavonoid Subclasses as Cardioprotective Agents Against Doxorubicin-Induced Cardiotoxicity: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective effect of flavonoids on doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Paclitaxel and the dietary flavonoid fisetin: a synergistic combination that induces mitotic catastrophe and autophagic cell death in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. benchchem.com [benchchem.com]
A Head-to-Head Comparison: 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone versus its Non-prenylated Analogue, Luteolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone and its non-prenylated counterpart, Luteolin. The addition of geranyl and prenyl groups to the flavonoid backbone can significantly alter its pharmacological properties. This document summarizes the available experimental data on their cytotoxic effects and discusses their potential mechanisms of action through various signaling pathways.
Overview of the Compounds
This compound is a naturally occurring prenylated flavonoid isolated from plants such as Morus alba. The presence of the lipophilic geranyl and prenyl moieties is hypothesized to enhance its interaction with cellular membranes and protein targets.
Luteolin (2',4',5,7-tetrahydroxyflavone) is a common dietary flavonoid found in a wide variety of plants, including celery, broccoli, and green peppers. It is one of the most studied flavonoids, with well-documented antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2]
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of both compounds has been evaluated against several human cancer cell lines. While a direct head-to-head study under identical experimental conditions is not available in the current literature, a comparative analysis of reported 50% inhibitory concentration (IC50) values provides valuable insights into their relative potencies.
Table 1: Comparison of IC50 Values for Cytotoxicity Against Human Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Hep3B/HepG2 (Liver Cancer) |
| This compound | 1.32 µM[3] | 3.92 µM[3] | 5.22 µM[3] |
| Luteolin | ~15 - 20 µM[4][5] | ~15 - 30 µM[5] | ~9 - 55 µM[6] |
Note: The IC50 values for Luteolin are compiled from multiple studies and may vary due to different experimental setups. The data for the prenylated flavonoid originates from a single study by Dat et al., 2010.
The data suggests that the addition of geranyl and prenyl groups to the luteolin structure significantly enhances its cytotoxic activity against the tested cancer cell lines, with IC50 values in the low micromolar range. This increased potency is likely attributable to the increased lipophilicity conferred by the prenyl and geranyl chains, which may facilitate greater cellular uptake and interaction with intracellular targets.[7]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of both compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Representative Protocol (based on common laboratory practices):
-
Cell Seeding: Cancer cells (HeLa, MCF-7, Hep3B/HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Luteolin) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, the known mechanisms of its analogue, Luteolin, and other prenylated flavonoids provide a strong basis for hypothesized actions.
Luteolin's Known Signaling Pathways
Luteolin has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of several key signaling cascades:
-
PI3K/Akt/mTOR Pathway: Luteolin can suppress the activation of this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.
-
MAPK Pathway: Luteolin can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK, JNK, and p38, which are involved in cell growth, differentiation, and apoptosis.
-
NF-κB Pathway: Luteolin is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. By inhibiting NF-κB, luteolin can reduce the expression of pro-inflammatory and anti-apoptotic genes.
-
Apoptosis Induction: Luteolin promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and Bak, while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
Hypothesized Signaling Pathways for this compound
Given the enhanced cytotoxicity of the prenylated analogue, it is plausible that it modulates the same pathways as Luteolin but with greater efficacy. The increased lipophilicity may allow for higher intracellular concentrations and more efficient interaction with protein kinases and other signaling molecules within these pathways. Furthermore, studies on other prenylated flavonoids suggest that the prenyl and geranyl groups can directly contribute to the binding affinity for certain protein targets, potentially altering the signaling cascade in a more profound way than the non-prenylated backbone alone.
Conclusion and Future Directions
The available data strongly indicates that the addition of geranyl and prenyl moieties to the luteolin scaffold significantly enhances its cytotoxic activity against several human cancer cell lines. This suggests that this compound is a promising candidate for further investigation as a potential anticancer agent.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the two compounds in a wider range of cancer cell lines and in vivo models to confirm the superior potency of the prenylated analogue.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand the basis for its enhanced activity.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of the prenylated compound to assess its drug-like properties.
This comparative guide highlights the significant impact of prenylation on the biological activity of flavonoids and underscores the potential of this compound as a lead compound in cancer drug discovery.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting luteolin: An updated review on its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
in vivo validation of the in vitro findings for 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
For researchers and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging step. This guide provides a comparative overview of the in vivo potential of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a prenylated flavonoid with demonstrated in vitro cytotoxic activity, by examining the in vivo performance of structurally related compounds, primarily Icaritin. The addition of prenyl and geranyl groups to the flavonoid backbone is known to enhance lipophilicity and membrane permeability, often leading to improved biological activity.[1][2]
While direct in vivo studies on this compound are not yet available in the public domain, extensive research on similar prenylated flavonoids provides a strong basis for comparison and prediction of its potential in vivo behavior. This guide will leverage the existing in vivo data for Icaritin and other geranylated flavonoids to offer insights into the prospective therapeutic applications and challenges for the target compound.
Comparative In Vivo Performance: Icaritin as a Surrogate
Icaritin, a prenylated flavonoid derived from the traditional Chinese medicine Epimedium, shares structural similarities with this compound and has been the subject of numerous in vivo studies, particularly in the context of cancer therapy.[3][4] These studies provide a valuable framework for understanding the potential in vivo efficacy, pharmacokinetics, and safety profile of related compounds.
A key challenge for many flavonoids, including Icaritin, is their poor bioavailability.[3][5] However, formulation strategies, such as the use of nanorods, have been shown to significantly enhance their in vivo antitumor activity.[6]
Table 1: Summary of In Vivo Antitumor Efficacy of Icaritin Formulations
| Compound/Formulation | Animal Model | Tumor Type | Dose | Tumor Inhibition Rate | Key Findings | Reference |
| Icaritin Nanorods (HICT-NRs) | MCF-7 tumor-bearing mice | Breast Cancer | 40 mg/kg | 70.4% | Nanorod formulation significantly improved tumor inhibition. | [6] |
| Icaritin Solution (HICT) | TRAMP mice | Prostate Cancer | 30 mg/kg (intraperitoneal) | - | Effectively delayed the progression of prostate cancer and increased survival. | [6] |
| Icaritin | Various | Multiple Cancer Types | - | - | Regulates key signaling pathways including MAPKs, AKT, and STAT3.[4] | [4] |
In Vitro Activity of this compound
In vitro studies have demonstrated the cytotoxic potential of this compound against several human cancer cell lines, including cervical (HeLa), breast (MCF-7), and hepatocellular (Hep3B) carcinoma cells.[7] The presence of both a geranyl and a prenyl group is suggested to contribute to its cytotoxic effects.[7]
Alternative Geranylated and Prenylated Flavonoids
Other flavonoids with geranyl or prenyl substitutions have also shown promising biological activities in vitro and in vivo. For instance, diplacone, a geranylated flavonoid, has demonstrated anti-inflammatory effects by down-regulating COX-2 expression.[8] The presence of a geranyl group has been associated with a remarkable increase in the in vitro growth inhibitory activity of synthetic flavone derivatives against tumor cell lines.[9]
Experimental Protocols: In Vivo Antitumor Efficacy Study
The following is a generalized protocol based on methodologies reported for in vivo studies of Icaritin.[6]
1. Animal Model:
-
Athymic nude mice (e.g., BALB/c nude mice), 4-6 weeks old.
-
Housed in a specific pathogen-free (SPF) environment.
2. Tumor Cell Implantation:
-
Human cancer cells (e.g., MCF-7 for breast cancer, PLC/PRF/5 for liver cancer) are cultured.
-
A suspension of 1 x 107 cells in 0.1 mL of PBS is injected subcutaneously into the right flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
3. Treatment Groups:
-
Control Group: Vehicle (e.g., saline, corn oil with DMSO and Tween 80).
-
Test Compound Group: this compound administered at various doses (e.g., 20, 40, 60 mg/kg). The compound can be formulated in a suitable vehicle to improve solubility and bioavailability.[10]
-
Positive Control Group: A standard chemotherapeutic agent (e.g., Paclitaxel).
-
Alternative Flavonoid Group: Icaritin or another relevant prenylated flavonoid.
4. Administration:
-
Intraperitoneal or oral gavage administration, typically once daily or several times a week for a specified period (e.g., 2-3 weeks).
5. Monitoring and Endpoints:
-
Tumor Volume: Measured every 2-3 days using calipers. Tumor volume is calculated using the formula: V = (length × width²)/2.
-
Body Weight: Monitored to assess systemic toxicity.
-
Tumor Weight: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor Inhibition Rate (TIR): Calculated as: TIR (%) = [(Wcontrol - Wtreated) / Wcontrol] × 100, where W is the mean tumor weight.
-
Histological Analysis: Tumors and major organs can be collected for histological examination.
-
Biomarker Analysis: Tumor tissues can be analyzed for changes in relevant signaling pathways.
Signaling Pathways and Experimental Workflows
The antitumor effects of prenylated flavonoids like Icaritin are often attributed to their modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[4]
Caption: Putative signaling pathways modulated by prenylated flavonoids.
Caption: General workflow for in vivo antitumor efficacy studies.
Conclusion and Future Directions
The available evidence from in vivo studies on Icaritin and other prenylated flavonoids strongly suggests that this compound holds significant potential as a therapeutic agent, particularly in oncology. The presence of both geranyl and prenyl moieties may enhance its bioactivity. However, poor bioavailability is a likely hurdle that will need to be addressed through advanced formulation strategies.
Future in vivo studies should focus on establishing the pharmacokinetic profile, determining the maximum tolerated dose, and evaluating the efficacy of this compound in relevant animal models of disease. A direct comparison with established drugs and other promising flavonoids like Icaritin will be crucial for positioning this compound in the drug development pipeline. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute these critical in vivo validation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. Antitumor effects of icaritin and the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comparative study on the in vitro and in vivo antitumor efficacy of icaritin and hydrous icaritin nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prenylated and geranylated flavonoids increase production of reactive oxygen species in mouse macrophages but inhibit the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prenylated derivatives of baicalein and 3,7-dihydroxyflavone: synthesis and study of their effects on tumor cell lines growth, cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone (5'-Geranyl-5,7,2',4'-tetrahydroxyflavone) | Flavonoids | 1221762-70-4 | Invivochem [invivochem.com]
A Comparative Meta-Analysis of the Biological Activities of Geranylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Geranylated flavonoids, a unique class of polyphenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. The addition of a geranyl group to the flavonoid backbone often enhances their lipophilicity, leading to improved interaction with cellular membranes and a subsequent boost in bioactivity. This guide provides a comparative meta-analysis of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of various geranylated flavonoids, supported by quantitative data from experimental studies. Detailed methodologies for key assays are also provided to facilitate reproducibility and further research.
Key Biological Activities: A Quantitative Comparison
The biological efficacy of geranylated flavonoids varies depending on the specific compound, the position of the geranyl group, and other structural modifications. The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of their potency.
Antioxidant Activity
The antioxidant capacity of geranylated flavonoids is commonly assessed using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.
| Geranylated Flavonoid | Source Organism | Assay | IC50 (µM) | Reference |
| Diplacone | Paulownia tomentosa | DPPH | 15.2 | [1] |
| Mimulone | Paulownia tomentosa | DPPH | 25.8 | [1] |
| 3'-O-methyldiplacol | Paulownia tomentosa | DPPH | 18.5 | [1] |
| Artocarpin | Artocarpus heterophyllus | DPPH | 22.4 | [2] |
| Moracalkon A | Artocarpus kemando | DPPH | - | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of geranylated flavonoids is often evaluated by their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
| Geranylated Flavonoid | Source Organism | Target Enzyme | IC50 (µM) | Reference |
| Diplacone | Paulownia tomentosa | COX-2 | 8.5 | [4] |
| Mimulone | Paulownia tomentosa | 5-LOX | 4.2 | [4] |
| Tomentodiplacone O | Paulownia tomentosa | COX-2 | 1.2 | [5] |
| Compound 4 | Artocarpus communis | NO production | 27.99 | [6] |
Anticancer Activity
The cytotoxic effects of geranylated flavonoids against various cancer cell lines are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
| Geranylated Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Artocarpin | A549 (Lung) | 3 - 8 | [7] |
| Artocarpin | H460 (Lung) | 22.40 | [1] |
| Artocarpin | MCF-7 (Breast) | 28.73 | [1] |
| Artocarpin | U87 (Glioblastoma) | - | [2] |
| Arcommunol A | SK-Hep-1 (Liver) | 2.05 | [8] |
| Compound 15 | Du145 (Prostate) | 8.46 | [6] |
| Compound 15 | PC-3 (Prostate) | 10.98 | [6] |
| Moracalkon A | P-388 (Leukemia) | 1.54 µg/mL | [3] |
Antimicrobial Activity
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Geranylated Flavonoid | Microorganism | MIC (µg/mL) | Reference |
| Mimulone | Staphylococcus aureus (MRSA) | 2 - 4 | [9] |
| 3'-O-methyldiplacol | Staphylococcus aureus (MRSA) | 2 - 4 | [9] |
| Moracalkon A | Bacillus subtilis | Strong | [3] |
| Moracalkon A | Escherichia coli | Strong | [3] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure consistency and aid in the design of future experiments.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid).
-
Reaction Mixture : In a 96-well microplate, add a specific volume of the test compound or standard to the DPPH solution. A control well should contain the solvent instead of the test compound.
-
Incubation : Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[10][11][12][13]
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the geranylated flavonoid for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[14][15][16][17]
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum : Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution : Prepare a two-fold serial dilution of the geranylated flavonoid in a 96-well microplate containing broth.
-
Inoculation : Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation : Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][9][18][19][20]
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
-
Enzyme and Substrate Preparation : Prepare solutions of COX-1 or COX-2 enzyme and the substrate (arachidonic acid).
-
Reaction Mixture : In a suitable buffer, pre-incubate the enzyme with the test compound or a standard inhibitor (e.g., indomethacin) for a short period.
-
Initiation of Reaction : Initiate the reaction by adding the arachidonic acid substrate.
-
Measurement : The production of prostaglandins (e.g., PGE2) is quantified using methods such as ELISA or by monitoring the oxidation of a colorimetric or fluorometric probe.
-
Calculation : The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor, and the IC50 value is determined.[21][22][23][24]
Lipoxygenase (LOX) Inhibition Assay
This assay determines the inhibitory effect of a compound on LOX enzymes.
-
Enzyme and Substrate Preparation : Prepare solutions of the LOX enzyme (e.g., soybean lipoxygenase) and the substrate (linoleic acid or arachidonic acid).
-
Reaction Mixture : Pre-incubate the enzyme with the test compound or a standard inhibitor in a buffer.
-
Initiation of Reaction : Start the reaction by adding the substrate.
-
Measurement : The formation of hydroperoxides is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
Calculation : The percentage of inhibition is calculated, and the IC50 value is determined.[25][26][27][28][29]
Signaling Pathways and Experimental Workflows
Geranylated flavonoids exert their biological effects by modulating various cellular signaling pathways. Below are diagrams representing key pathways and experimental workflows.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many geranylated flavonoids exhibit anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by geranylated flavonoids.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to cell survival, proliferation, and growth. Its dysregulation is common in cancer, and flavonoids can modulate this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. C-geranylated flavonoids from Paulownia tomentosa Steud. fruit as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Artocarpin, an isoprenyl flavonoid, induces p53-dependent or independent apoptosis via ROS-mediated MAPKs and Akt activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. protocols.io [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. marinebiology.pt [marinebiology.pt]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. youtube.com [youtube.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. academicjournals.org [academicjournals.org]
- 22. Flavonoids: Antiplatelet Effect as Inhibitors of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academicjournals.org [academicjournals.org]
- 24. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. researchgate.net [researchgate.net]
- 28. phcogj.com [phcogj.com]
- 29. tandfonline.com [tandfonline.com]
Safety Operating Guide
Personal protective equipment for handling 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
For Researchers, Scientists, and Drug Development Professionals: A detailed protocol for the safe handling, use, and disposal of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Conforming to EN 166 (EU) or ANSI Z87.1 (US) standards, with side shields. | Protects eyes from dust particles and accidental splashes of solutions. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves, tested according to EN 374. Change gloves frequently and immediately if contaminated. | Prevents direct skin contact with the compound, which may be cytotoxic. |
| Lab Coat | Standard laboratory coat, preferably with long sleeves and elastic cuffs. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Particulate Respirator or Fume Hood | A NIOSH-approved N95 or higher particulate respirator should be used when handling the powder form outside of a certified chemical fume hood. All handling of the solid and preparation of solutions should ideally be performed in a fume hood. | Necessary to avoid inhalation of the powdered compound, which could have toxic effects. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure risk and ensure a safe working environment.
1. Engineering Controls:
-
Always handle the solid form of this compound within a certified chemical fume hood to minimize inhalation risk.
-
Ensure a well-ventilated work area for all subsequent procedures involving solutions of the compound.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
2. Handling the Compound:
-
Weighing: When weighing the yellow crystalline solid, do so in a fume hood on a tared weigh paper or in a suitable container to prevent dispersal of the powder.
-
Solution Preparation: The compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2][3] Prepare solutions by slowly adding the solvent to the solid to avoid splashing.
-
General Handling: Avoid direct contact with skin and eyes.[4][5] In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical advice if necessary.[4][5]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Materials (e.g., gloves, wipes, pipette tips) | Place in a sealed bag or container labeled as "Cytotoxic Waste" and dispose of as hazardous chemical waste. |
| Liquid Waste (Solutions) | Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. The container should specify the solvent used. Do not pour down the drain. |
| Empty Containers | Rinse the original container thoroughly with a suitable solvent (e.g., acetone, ethanol). Dispose of the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, according to institutional guidelines. |
Experimental Workflow and Safety Protocol
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
